(S)-(-)-Perillic acid

Catalog No.
S3312019
CAS No.
23635-14-5
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Perillic acid

CAS Number

23635-14-5

Product Name

(S)-(-)-Perillic acid

IUPAC Name

(4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m1/s1

InChI Key

CDSMSBUVCWHORP-MRVPVSSYSA-N

SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)O

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)C(=O)O

The exact mass of the compound 4-Isopropenylcyclohexene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Profile of Perillic Acid: Chemical Properties, Metabolism, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perillic Acid

Perillic acid is a monoterpenoid compound with significant relevance in biochemical and pharmaceutical research. This monocarboxylic acid belongs to the class of menthane monoterpenoids, characterized by a specific cyclohexane ring structure with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. As a metabolic derivative of compounds such as limonene and perillyl aldehyde, perillic acid has attracted substantial scientific interest due to its potential bioactive properties and natural occurrence in various plant species. The compound's hydrophobic nature and structural features make it a valuable subject for investigations in drug development, natural product chemistry, and metabolic studies [1] [2] [3].

This technical guide provides a comprehensive overview of perillic acid, consolidating essential chemical, analytical, and biological data from authoritative databases and scientific sources. Designed for researchers, scientists, and drug development professionals, this document aims to support experimental design, data interpretation, and further investigation of this biologically relevant compound. The information presented herein spans chemical identification, structural properties, natural occurrence, metabolic pathways, experimental protocols, and potential research applications, with particular emphasis on its representation in the ChEBI database (Chemical Entities of Biological Interest) under accession number 36999 [4] [5].

Chemical Identification and Database Identifiers

Perillic acid has been systematically categorized across multiple chemical databases, ensuring proper identification and cross-referencing for research purposes. The compound's chemical structure features a cyclohexene ring with a carboxylic acid functional group at position 1 and an isopropenyl substituent at position 4, constituting its characteristic p-menthane skeleton. This structural configuration classifies it as a monocyclic monoterpenoid with specific stereochemical considerations that may influence its biological activity and physicochemical behavior [1] [2].

The following table summarizes the primary database identifiers and chemical classification information for perillic acid:

Table 1: Database Identifiers and Chemical Classification of Perillic Acid

Identifier Type Value Source
CAS Registry Number 7694-45-3 [1] [2]
ChEBI ID 36999 [4] [5] [6]
KEGG COMPOUND ID C11924 [4]
PubChem CID 1256, 14085 [4] [6]
FooDB ID FDB013215 [1]
HMDB ID HMDB0004586 [6]
ChemSpider ID 1218 [6]
IUPAC Name 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid [1] [2] [3]
Traditional Name Perillic acid [2] [6]
Chemical Formula C₁₀H₁₄O₂ [1] [7] [2]
Compound Class Menthane monoterpenoids [1] [2] [6]

The systematic nomenclature and structural representation of perillic acid are consistent across these databases, facilitating accurate communication and data retrieval. The compound is also known by several synonyms, including 4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid, 4-isopropenylcyclohex-1-enecarboxylic acid, and perillate, which researchers should consider when conducting literature searches or database queries [1] [2] [6]. The standardized InChI identifier (InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)) and InChI key (CDSMSBUVCWHORP-UHFFFAOYSA-N) provide machine-readable representations of the molecular structure that are essential for computational chemistry and cheminformatics applications [1] [7] [4].

Chemical Classification and Properties

Structural Classification and Characteristics

Perillic acid belongs to several hierarchical chemical classifications that define its structural characteristics and potential biological activities. According to the ChEBI ontology and other chemical databases, perillic acid is primarily classified as a menthane monoterpenoid, which places it within the broader category of prenol lipids and monoterpenoids. More specifically, it is characterized as a p-menthane monoterpenoid with a monocyclic structure based on the p-menthane backbone. The compound's molecular framework consists of aliphatic homomonocyclic components, featuring a six-membered cyclohexene ring with an unsaturated carboxylic acid functionality, which classifies it as an α,β-unsaturated monocarboxylic acid [1] [2] [6].

The compound's structural features significantly influence its chemical behavior and biological interactions. The cyclohexene ring provides rigidity to the molecular structure, while the carboxylic acid group at position 1 contributes to its acidic character and potential for forming ionic interactions. The isopropenyl substituent at position 4 enhances the compound's hydrophobicity and may participate in specific biological recognition processes. These structural attributes collectively define perillic acid's physicochemical properties and its capacity to engage in various chemical reactions and molecular interactions [1] [2].

Physicochemical and Predicted ADME Properties

The physicochemical profile of perillic acid has been characterized through experimental measurements and computational predictions, providing valuable insights for pharmaceutical and biochemical applications. The following table summarizes key properties relevant to drug discovery and development:

Table 2: Physicochemical Properties and Predicted ADME Parameters of Perillic Acid

Property Value Reference/Method
Average Molecular Weight 166.22 g/mol [1] [7] [2]
Monoisotopic Mass 166.09938 Da [1] [7] [2]
Melting Point 132-133°C [1]
Boiling Point 164-165°C at 10 mmHg [1]
Water Solubility 1.63 g/L (Predicted) ALOGPS [1] [6]
logP 2.47 (Predicted) ALOGPS [1] [6]
pKa (Strongest Acidic) 4.99 ChemAxon [1] [6]
Physiological Charge -1 ChemAxon [1] [6]
Hydrogen Bond Donor Count 1 [1] [6]
Hydrogen Bond Acceptor Count 2 [1] [6]
Rotatable Bond Count 2 [1] [6]
Polar Surface Area 37.3 Ų ChemAxon [1] [6]
Bioavailability Score Yes ChemAxon [1] [6]
Rule of Five Compliance Yes [1] [6]

The data presented in Table 2 indicates that perillic acid exhibits favorable drug-like properties, including compliance with the Rule of Five, which suggests good oral bioavailability potential. The compound's moderate lipophilicity (logP ≈ 2.47) balanced with acceptable water solubility and relatively low polar surface area contribute to its promising physicochemical profile for drug development. The acidic pKa value of approximately 4.99 indicates that perillic acid would predominantly exist in its ionized form at physiological pH, potentially influencing its membrane permeability and distribution characteristics [1] [6].

Natural Occurrence and Metabolic Pathways

Biological Sources and Natural Origin

Perillic acid occurs naturally in a diverse range of plant species, particularly those known for producing aromatic oils and terpenoid compounds. According to the FooDB and NP-MRD databases, this metabolite has been identified in numerous food sources and medicinal plants, including Artemisia species, citrus fruits, herbs, and various vegetables. The widespread occurrence of perillic acid in the plant kingdom underscores its significance as a natural product with potential dietary relevance [2].

The compound functions as a key metabolite in the biosynthetic pathways of several monoterpenoids, serving as an intermediate in the transformation of precursor compounds. Its natural abundance in certain plant families, particularly Apiaceae and Asteraceae, aligns with the known distribution of related terpenoid compounds in these botanical groups. The presence of perillic acid in common food items suggests possible dietary exposure and supports investigations into its potential health implications and biological effects [2] [3].

Metabolic Pathways and Biotransformation

Perillic acid is primarily recognized as a major metabolite of several biologically important monoterpenes, most notably limonene and perillyl alcohol. The metabolic conversion occurs through oxidative processes mediated by cytochrome P450 enzymes and dehydrogenases, resulting in the formation of this carboxylic acid derivative. Research documented in the PhytoHub database indicates that perillic acid has been identified as a metabolite in multiple species, including humans, mice, rats, rabbits, dogs, and guinea pigs, following administration of its precursor compounds [3].

The following diagram illustrates the primary metabolic pathways associated with perillic acid:

G Limonene Limonene PerillylAlcohol PerillylAlcohol Limonene->PerillylAlcohol Oxidation PerillylAldehyde PerillylAldehyde PerillylAlcohol->PerillylAldehyde Dehydrogenation PerillicAcid PerillicAcid PerillylAldehyde->PerillicAcid Oxidation Conjugates Conjugates PerillicAcid->Conjugates Conjugation

Figure 1: Metabolic pathway of perillic acid formation and further metabolism

The metabolic pathway depicts the biotransformation cascade from limonene to perillic acid, involving intermediate formation of perillyl alcohol and perillyl aldehyde. This conversion represents a critical detoxification pathway and activation step for these monoterpene precursors. Following its formation, perillic acid typically undergoes further conjugation reactions (e.g., glucuronidation, sulfation) to enhance its water solubility and facilitate urinary excretion, as evidenced by its detection in plasma and urine samples from various species [3] [8].

The inter-species variations in perillic acid metabolism noted in the scientific literature highlight the importance of considering metabolic differences when extrapolating pharmacological or toxicological data between experimental models and humans. The PhytoHub database specifically documents these metabolic relationships, emphasizing perillic acid's role as a common metabolite for several food phytochemicals across different biological systems [3].

Experimental Data and Analytical Protocols

Spectroscopic Profiles and Analytical Characterization

Comprehensive analytical data for perillic acid is available through multiple databases, providing researchers with reference standards for compound identification and verification. The experimental spectra include mass spectrometry (MS), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) profiles that collectively enable rigorous structural characterization. Specifically, the NP-MRD database contains experimental 2D NMR data ([1H, 13C]-HSQC NMR Spectrum) recorded at 600 MHz in water, offering valuable information about proton-carbon correlations and spatial relationships within the molecule [2].

The mass spectrometric analysis of perillic acid reveals characteristic fragmentation patterns that aid in its identification. The GC-MS spectrum (splash10-05di-5910000000-bd8e6a99a4d3b55c9c03) shows a distinct molecular ion and fragment ions consistent with its monoterpenoid structure. Additionally, LC-MS/MS spectra acquired under various collision energies document the compound's behavior in different ionization conditions, providing reference data for liquid chromatography-based assays [1]. These experimental spectra serve as essential benchmarks for the development and validation of analytical methods targeting perillic acid in complex biological matrices.

Experimental Protocols and Methodologies

Well-established experimental protocols exist for the analysis of perillic acid across different analytical platforms. The following workflow outlines a standardized approach for identifying and quantifying perillic acid in biological samples:

G cluster_0 GC-MS Analysis SamplePreparation SamplePreparation Extraction Extraction SamplePreparation->Extraction Homogenization Derivatization Derivatization Extraction->Derivatization Solvent Extraction InstrumentalAnalysis InstrumentalAnalysis Derivatization->InstrumentalAnalysis TMS Derivatization GCMS GC-MS Conditions: - Column: DB-5MS - Temp. Gradient: 60°C to 300°C - Ionization: EI+ - Mass Range: m/z 50-500 Derivatization->GCMS DataInterpretation DataInterpretation InstrumentalAnalysis->DataInterpretation Spectral Matching

Figure 2: Experimental workflow for perillic acid analysis in biological samples

For GC-MS analysis, perillic acid typically requires derivatization to enhance its volatility and detection sensitivity. The recorded GC-MS spectrum corresponds to the trimethylsilyl (TMS) derivative of perillic acid, which demonstrates improved chromatographic performance. The experimental parameters include using a standard non-polar capillary column (e.g., DB-5MS) with a temperature ramp from 60°C to 300°C, electron ionization (EI) at 70 eV, and mass detection in the range of m/z 50-500. These conditions have been shown to effectively separate perillic acid from complex matrices and provide characteristic mass spectral patterns for reliable identification [1].

For LC-MS/MS applications, the documented methods typically employ reverse-phase chromatography with C18 columns and mobile phases consisting of water and acetonitrile, both modified with volatile acids or buffers to enhance ionization. Detection is achieved using electrospray ionization (ESI) in negative mode, capitalizing on the acidic functional group of perillic acid, with multiple reaction monitoring (MRM) transitions established for sensitive quantification. The collision energies ranging from 10V to 40V have been optimized to generate characteristic fragment ions while preserving adequate signal intensity for the precursor ion [1].

The NMR experimental protocol for perillic acid structure elucidation involves preparing samples in deuterated solvents (e.g., D₂O, CDCl₃) at concentrations sufficient for 1D and 2D experiments. The documented [1H, 13C]-HSQC NMR spectrum acquired at 600 MHz provides critical information through heteronuclear single-quantum correlation, establishing direct connectivity between protons and carbon atoms. This methodology enables complete assignment of all hydrogen and carbon resonances in the molecule, serving as a definitive technique for structural verification [2].

Research Significance and Applications

Potential Applications in Drug Development

Perillic acid has demonstrated several biologically relevant activities that warrant investigation for pharmaceutical applications. As a monoterpenoid metabolite, it represents a promising scaffold for drug development due to its favorable physicochemical properties and structural features compatible with known pharmacophores. The compound's Rule of Five compliance and predicted bioavailability enhance its attractiveness as a potential lead compound for medicinal chemistry optimization [1] [6].

Research suggests that perillic acid may interact with several biological targets, including enzymes and receptors involved in critical physiological processes. The documented metabolic relationships indicate that perillic acid can be derived from perillyl alcohol, a compound that has shown promise in preclinical studies for various therapeutic applications. This metabolic connection suggests that perillic acid may contribute to the observed pharmacological effects of perillyl alcohol administration, either through its own direct actions or as part of a coordinated metabolic cascade [3] [8].

Biomarker Potential and Research Implications

The consistent detection of perillic acid as a circulating metabolite in multiple species following consumption of precursor compounds positions it as a potential biomarker of exposure for limonene and related monoterpenes. This application is particularly relevant for nutritional interventions and clinical trials involving terpene-rich supplements or foods, where perillic acid quantification could provide a objective measure of compliance and internal exposure [3].

Furthermore, the inter-individual variations in perillic acid formation and elimination noted in the scientific literature highlight its potential utility in personalized nutrition and precision medicine approaches. Understanding the factors influencing these metabolic differences, such as genetic polymorphisms in metabolic enzymes or interactions with concomitant medications, could enhance our ability to predict individual responses to monoterpene-containing interventions and optimize their therapeutic application [3].

From a drug development perspective, the comprehensive ADME profiling of perillic acid, including its absorption characteristics, metabolic fate, and elimination pathways, provides valuable insights for pharmaceutical scientists. The documented detection of perillic acid in both plasma and urine samples confirms its systemic exposure and elimination route, informing dosage regimen design and pharmacokinetic monitoring strategies for related drug candidates [3].

Conclusion

This comprehensive technical assessment of perillic acid consolidates essential chemical, analytical, and biological information from authoritative databases to support ongoing research efforts. The compound's well-characterized chemical properties, established metabolic pathways, and documented analytical methods provide a solid foundation for further investigation into its potential applications in pharmaceutical development, nutritional science, and chemical biology.

The extensive spectroscopic data and experimental protocols summarized in this review offer practical guidance for researchers identifying or quantifying perillic acid in various matrices. Meanwhile, the database cross-references and chemical classification facilitate efficient navigation of the complex landscape of chemical information resources. As research continues to elucidate the biological activities and potential health implications of perillic acid and related monoterpenoids, this technical profile serves as a consolidated reference point for scientists across multiple disciplines engaged in the study of this biologically relevant metabolite.

References

Chemical Structure & Characterization Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data for S-Perillic acid and a characterized derivative from the search results.

Property S-Perillic Acid (Parent Compound) N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide (Derivative)
IUPAC Name 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid [1] N-Dodecyl-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide [2]
Chemical Formula C₁₀H₁₄O₂ [1] Information not available in search results
CAS Number 7694-45-3 [1] Information not available in search results
NMR Data Information not available in search results ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 1H), 6.70–6.63 (m, 1H), 5.71 (s, 1H), 4.78 (dd, J = 16.0 Hz, 2H), 3.33 (dd, J = 12.0 Hz, 2H), 2.51–2.03 (m, 5H), 2.03–1.90 (m, 1H), 1.78 (s, 3H... [2]
Bioactivity (Summary) Metabolite of limonene; investigated for anticancer properties [3] Showed significant anti-proliferative effects against HepG2 (liver cancer) and U251 (glioblastoma) cell lines [2]

Experimental Protocol for Synthesis & Characterization

The following methodology is adapted from the 2019 research on S-Perillic acid derivatives [2].

  • 🗸 Step 1: Amide Coupling Reaction A solution of 1.0 mmol of (S)-perillic acid, 0.75 mmol HOBt·xH₂O, and 0.75 mmol EDC·HCl in 20 mL of DMF was stirred for 10 minutes. Subsequently, 1.0 mmol of the appropriate amine (e.g., dodecylamine) was added, and the reaction mixture was stirred at room temperature for 24 hours [2].

  • 🗸 Step 2: Work-up Procedure After 24 hours, 30 mL of water was added to the reaction mixture with stirring. The aqueous phase was extracted with ethyl acetate (2 × 40 mL). The combined organic extracts were then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure [2].

  • 🗸 Step 3: Purification The crude residue was purified using silica gel column chromatography with a hexane/ethyl acetate mobile phase to isolate the solid amide product [2].

  • 🗸 Step 4: Structural Characterization The synthesized compounds were characterized by Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance spectroscopy, including ¹H-NMR, ¹³C-NMR, and/or ¹⁹F-NMR [2]. The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using CDCl₃ as the solvent [2].

Pathway and Workflow Diagrams

The following diagram illustrates the experimental workflow for the synthesis and characterization of S-Perillic acid derivatives as described in the protocol.

Start Start: Reaction Setup A Add (S)-Perillic Acid, HOBt, EDC·HCl in DMF Start->A B Stir for 10 minutes A->B C Add Amine (e.g., Dodecylamine) B->C D Stir at Room Temperature for 24h C->D E Reaction Work-up D->E F Add Water Extract with Ethyl Acetate E->F G Wash with Brine Dry over Na₂SO₄ F->G H Concentrate under Reduced Pressure G->H I Purification H->I J Silica Gel Column Chromatography (Hexane/Ethyl Acetate) I->J K Characterization J->K L NMR Spectroscopy MS (ESI, HRMS) K->L End Pure Derivative L->End

Synthesis and characterization workflow for S-Perillic acid derivatives. [2]

This diagram outlines the relationship between Perillic Acid, its parent compounds, and its significance in research.

Limonene Limonene POH Perillyl Alcohol Limonene->POH PAL Perillaldehyde POH->PAL PA Perillic Acid (PA) PAL->PA Deriv Derivatives (e.g., Amides) PA->Deriv App Anticancer Research PA->App Deriv->App

Relationship of Perillic acid to precursors and research applications. [2] [3]

Relevance in Drug Development

  • Anticancer Potential: S-Perillic acid derivatives have demonstrated substantial anti-proliferative effects against challenging cancer cell lines, including hepatocellular carcinoma (HepG2) and glioblastoma (U251). One derivative (Compound 5) showed growth inhibitory effects (IC₅₀) that fall within the acceptable standard recommended by the US National Cancer Institute for selecting anticancer drug candidates [2].
  • Role of NMR: In this context, NMR spectroscopy is a critical, non-destructive technique for determining the 3D structure of molecules at the atomic level and is indispensable for confirming the structure of synthesized novel compounds in drug discovery [4].

References

monoterpenoid limonene metabolite overview

Author: Smolecule Technical Support Team. Date: February 2026

Limonene Metabolites at a Glance

The table below summarizes the major metabolites of limonene, their primary sources or methods of production, and their noted biological activities as found in the recent literature.

Metabolite Source / Production Method Key Biological Activities / Applications
Perillyl alcohol [1] [2] [3] Oxidation at C7 position; hepatic metabolism (CYP450) [3]; microbial biotransformation [1] Neuroprotective (nerve regeneration) [2]; Anticancer (breast, liver) [4]; Antioxidant, anti-inflammatory [4]
α-Terpineol [1] Microbial biotransformation (e.g., fungi, bacteria) [1] Floral, sweet aroma; used in perfumes, food flavors [1]
Carvone [1] Oxidation via carveol; microbial biotransformation [1] Spearmint-like aroma; used in flavor and fragrance industry [1]
Carveol [1] Oxidation at C6 position; microbial biotransformation [1] Precursor to carvone; pleasant aroma [1]
Limonene-1,2-epoxide / Diol [1] [5] Epoxidation of C1,2 double bond [1]; also a Phase I metabolite in humans [5] -
Urobiliary Metabolites(e.g., DHPA-GlcA, LMN-8,9-O-GlcA) [5] Phase II human metabolism (conjugation with glucuronic acid) [5] Proposed as biomarkers for environmental exposure to greenness [5]
Perillic acid [4] Hepatic metabolism [4] Investigated for anticancer properties [4]

Diagram of Major Metabolic Pathways

The following diagram maps the primary metabolic pathways of limonene, integrating both mammalian and microbial biotransformation routes, to help visualize the relationships between the key metabolites.

limonene_metabolism cluster_human Human Hepatic Metabolism (CYP450) cluster_microbial Microbial Biotransformation cluster_phaseII Human Phase II Metabolism Limonene Limonene Perillyl_alcohol Perillyl Alcohol Limonene->Perillyl_alcohol Perillic_acid Perillic Acid Limonene->Perillic_acid Limonene_epoxide Limonene-1,2-epoxide Limonene->Limonene_epoxide Isopiperitenol Isopiperitenol Limonene->Isopiperitenol Carveol Carveol Limonene->Carveol alpha_Terpineol α-Terpineol Limonene->alpha_Terpineol Limonene_diol Limonene-1,2-diol Limonene_epoxide->Limonene_diol Glucuronide_conjugates Glucuronide Conjugates (e.g., DHPA-GlcA, LMN-8,9-O-GlcA) Limonene_epoxide->Glucuronide_conjugates Limonene_diol->Glucuronide_conjugates Carvone Carvone Carveol->Carvone

This diagram illustrates the complex metabolic network of limonene, showing how a single compound can be transformed into a diverse array of metabolites with different properties through distinct pathways in humans and microbes [1] [3] [5].

Detailed Experimental Protocol: Quantifying Urinary Metabolites

For researchers aiming to identify and quantify limonene metabolites in human urine, the following protocol, adapted from a 2024 study, provides a robust methodology [5].

  • Objective: To identify and quantify urinary metabolites of limonene (LMs) as potential biomarkers of exposure.
  • Experimental Workflow: The process follows a multi-step workflow for comprehensive metabolite analysis.

protocol Step1 1. Library Curation & Metabolite Annotation Step2 2. Stable Isotope Tracing (Mouse Model) Step1->Step2 Step3 3. Human Kinetics Study Step2->Step3 Step4 4. Field Validation (Forest Exposure) Step3->Step4

  • Step 1: Library Curation and Metabolite Annotation [5]

    • Protocol: Construct a "scouting library" of 31 previously reported limonene metabolites based on existing literature.
    • Exposure: Human volunteers inhale a controlled dose of limonene for 10 minutes.
    • Sample Collection: Collect urine samples pre- and post-exposure.
    • Analysis: Analyze samples using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This step identified 18 LM isomers.
  • Step 2: Stable Isotope Tracing for Confirmation [5]

    • Protocol: Expose mice to deuterated limonene (limonene-d5).
    • Rationale: This confirms metabolite assignments by distinguishing them from isomeric or isobaric species from other sources.
  • Step 3: Determination of Elimination Kinetics [5]

    • Protocol: In a separate human inhalation study, collect urine over 24 hours.
    • Analysis: Use LC-HRMS to measure metabolite levels over time. Model the data to estimate each metabolite's elimination half-life.
  • Step 4: Field Validation with Greenness Exposure [5]

    • Protocol: An independent group of human volunteers is exposed to a green environment (a forest) for 4 hours.
    • Sample Collection: Collect urine before and after exposure.
    • Analysis: Measure the most abundant LMs from Step 1 (DHPA-GlcA and LMN-8,9-O-GlcA) to validate their increase following real-world exposure to a limonene-rich environment.

Therapeutic Potential of Key Metabolites

Research highlights significant bioactivity for several limonene metabolites, with perillyl alcohol (POH) being particularly prominent.

  • Neuroprotection and Pain Attenuation: A study on peripheral nerve injury (PNI) in mice demonstrated that both limonene and its metabolite POH improved nerve regeneration and attenuated neuropathic pain. The treatments promoted functional recovery by mitigating inflammation and upregulating key neurotrophic factors, with POH showing slightly greater efficacy in the later stages of recovery [2].
  • Oncological Applications: POH has demonstrated robust antitumor activity in preclinical models. Its mechanisms include inducing apoptosis, causing cell cycle arrest, and inhibiting key oncogenic signaling pathways such as Ras/Raf/MEK/ERK and PI3K/Akt. Research is exploring its potential in breast cancer and liver cancer [4]. Early-phase clinical trials have shown that D-limonene itself is well-tolerated and can accumulate in breast tissue, inducing favorable metabolic changes. However, a phase II trial in advanced breast cancer did not show tumor response, suggesting its potential may be greater in chemoprevention or early-stage disease [4] [6].

References

Historical Discovery and Early Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The first identification of perillic acid is credited to Semmler and Zaar in 1911 during their groundbreaking work on the essential oil of Perilla nankinensis (now classified as Perilla frutescens var. crispa) [1].

  • Isolation of Perillaldehyde: Their initial work involved isolating the main aromatic compound, perillaldehyde, from the plant's crude extract by creating a sodium bisulfite adduct, followed by alkaline release and extraction [1].
  • First Synthesis of PA: The structural elucidation of perillaldehyde led to the first synthesis of perillic acid through a multi-step derivation process [1]:
    • Perillaldehyde → Oxime → Nitrile → Perillic Acid (via hydrolysis)
    • PA was also obtained through air oxidation of the purified aldehyde, reinforcing its identity [1].

For decades, perillic acid was known almost exclusively as a synthetic or metabolic product. Its first isolation as a natural product occurred much later, identified as the O-glycosylated perilloside B from the chloroform leaf extract of P. frutescens [1].

Production and Synthesis Methods

Production methods for PA have evolved from chemical synthesis to more selective and sustainable biotechnological approaches.

Chemical Synthesis

Chemical synthesis of PA from limonene is challenging due to the presence of multiple competing oxidation sites, often resulting in complex mixtures [1]. The most economical chemical process starts with (-)-β-pinene epoxide and concludes with (-)-PA [1].

Bioproduction

Microbial biotransformation offers a selective and environmentally friendly alternative. The table below summarizes key organisms and recent achievements in PA production.

Method/Organism Key Features / Achievement Production / Yield Reference
Pseudomonas putida GS1 Catalyzes limonene oxidation via the p-cymene degradation pathway; used in continuous biofilm reactors. Concentration reached 64 mM in culture medium [2]. [2] [3]
Yarrowia lipolytica Utilizes orange essential oil (a low-cost limonene source); process optimized in a top-aerated bioreactor to reduce volatilization. 806.4 - 839.6 mg/L of perillic acid accumulated after 48 hours [4]. [4]
Engineered *Candida tropicalis* First report of de novo synthesis (production from simple sugars, not limonene) via systematic metabolic engineering. Titer reached 106.69 mg/L in a 5-L fermenter [2]. [2]

Bioactivity and Pharmacological Potential

Perillic acid has been studied primarily for its potential as an anticancer and antimicrobial agent [2].

  • Major Human Metabolite: PA is the major metabolite found in human plasma after administration of limonene or perillyl alcohol, suggesting its role in their bioavailability and mechanism of action [1] [4].
  • Mechanism of Action: Most reports on PA's bioactivity link it to the interference with the prenylation of oncogenic proteins (e.g., Ras) [1]. Inhibition of enzymes like farnesyl transferase (FTase) and geranylgeranyl transferase (GGTase) disrupts the membrane localization and function of these proteins, which is an essential step for cancer cell growth and dissemination [5] [6].
  • Derivatives for Improved Potency: To overcome the relatively low potency of natural monoterpenoids, novel derivatives have been synthesized. For instance, N-arylamide derivatives of (S)-perillic acid demonstrated significantly enhanced in vitro cytotoxic effects against HepG2 (liver cancer) and U251 (glioblastoma) cell lines, with IC₅₀ values meeting the acceptance standard for anticancer drug candidates set by the US National Cancer Institute [5].

The following diagram illustrates the primary anticancer mechanism of perillic acid and the signaling pathways it disrupts.

G PA Perillic Acid (PA) Prenylation Inhibition of Protein Prenylation PA->Prenylation  Inhibits Ras Membrane-localized Oncogenic Protein (e.g., Ras) Prenylation->Ras  Prevents Apoptosis Induction of Apoptosis Prenylation->Apoptosis  Activates CellProcess1 Cell Proliferation Ras->CellProcess1 CellProcess2 Cell Survival Ras->CellProcess2 CellProcess3 Cell Dissemination Ras->CellProcess3

Experimental Protocol Overview

For researchers aiming to reproduce or build upon bioproduction work, here is a summarized protocol based on the successful bioreactor conversion of orange essential oil using Yarrowia lipolytica [4]:

  • Cell Mass Production: Cultivate Y. lipolytica ATCC 18942 in an optimized medium (e.g., 22.9 g/L glucose, 7.7 g/L peptone, 4.1 g/L yeast extract, 1.0 g/L malt extract) at 28°C. A fed-batch strategy in a bioreactor can enhance final biomass [4].
  • Cell Harvest and Suspension: Separate cells via centrifugation and resuspend in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.9) to a high cell density (e.g., 20 g/L dry cell weight) [4].
  • Biotransformation Reaction:
    • Conduct the reaction in a bioreactor with top aeration to minimize substrate volatilization [4].
    • Use a stepwise addition of the substrate (e.g., 0.16% v/v limonene or orange essential oil) at the start and again at 24 hours to mitigate terpene toxicity to the yeast cells [4].
    • Maintain temperature at 25°C for 48 hours [4].
  • Product Purification: Perillic acid can be purified from the outlet stream using an anion exchanger resin [3].

Conclusion and Future Perspectives

Perillic acid, discovered over a century ago, has transitioned from a chemical curiosity to a molecule of significant pharmacological interest. Future research is poised to focus on:

  • Scaling Production: Advancing the scaling of PA production via efficient and cost-effective fermentative routes [1].
  • Preclinical Studies: Extending prospective studies on its properties and pharmacological applications, particularly in preclinical oncology [1].
  • Novel Analogues: The design and synthesis of novel analogues with improved potency and drug-like properties represents a promising strategy to fully exploit the therapeutic potential of the perillic acid scaffold [5].

References

Botanical Origin of Perillic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information on the botanical origin of key perillic compounds.

Compound Primary Botanical Source Key Characteristics & Historical Context

| Perillaldehyde (PAL) | Perilla frutescens (L.) Britton (and its varieties like P. frutescens var. crispa) [1] [2] | - Considered the pivotal compound in the perillic series [1].

  • First isolated in 1911 from Perilla nankinensis (now classified as a variety of P. frutescens) and named for the plant [1].
  • Responsible for the characteristic parsley-celery-like flavor of the herb [1]. | | Perillyl Alcohol (POH) | Perilla frutescens, lavender, peppermint, spearmint, cherries, cranberries [3] [4] [5] | - Found alongside limonene and PAL in the essential oils of various plants [1].
  • Can be produced from PAL via chemical reduction [1]. | | Perillic Acid (PA) | - Trace amounts as a glycoside (perilloside B) in P. frutescens leaves [1].
  • Major mammalian metabolite of limonene, POH, and PAL [1] [6]. | - Represents the highest oxidation state of the exocyclic methyl group in limonene [1].
  • First obtained synthetically during the structural elucidation of perillaldehyde in 1911 [1]. | | Perillartine | Trace constituent in some Perilla essential oils [1] | - The oxime of Perillic Acid [1].
  • Known as an intense natural sweetener [1]. |

Perilla frutescens, an herb in the Lamiaceae family, has been cultivated for over 2,000 years in East Asia for culinary and medicinal purposes [1] [2]. The plant exists in several chemotypes, meaning different varieties preferentially accumulate specific terpenoids. While perillaldehyde is the most common, some varieties may produce other compounds like elsholtziaketone, naginataketone, or phenylpropanoids as their main volatile components [1].

From Plant to Product: Biosynthesis and Production Pathways

The relationship between the perillic compounds is one of sequential oxidation from their parent molecule, limonene. The diagram below illustrates this metabolic pathway.

G Limonene Limonene POH POH Limonene->POH Oxidation PA PA Limonene->PA Microbial Biotransformation PAL PAL POH->PAL Oxidation PAL->PA Oxidation

Due to the low natural abundance of Perillic Acid (PA) and challenges in its chemical synthesis, biotransformation using microorganisms has emerged as the most promising and environmentally friendly production method [1] [7] [6]. The table below compares the primary production approaches.

Method Description Key Findings & Applications

| Chemical Synthesis | Multi-step oxidation of limonene [1] [6] | - Low-yield and requires unusual catalysts due to multiple competing oxidation sites on limonene [1].

  • The most economical chemical process starts with (-)-β-pinene epoxide [1] [6]. | | Microbial Biotransformation | Uses bacteria, yeasts, or fungi to convert limonene or other monoterpenes into target compounds [1] [7] | - An environmentally friendly approach that can produce PA with high purity [1] [6].
  • Key organisms: Pseudomonas putida, Bacillus stearothermophilus, Mycobacterium sp., and Aspergillus species [7] [8]. | | De Novo Synthesis (Metabolic Engineering) | Engineered microorganisms produce the compound from simple carbon sources (e.g., glucose) without a limonene feedstock [8] | - A 2024 study engineered the yeast Candida tropicalis to produce 106.69 mg/L of PA in a 5-L fermenter [8].
  • Represents a breakthrough in creating sustainable "microbial cell factories" [8]. |

Experimental Protocol: Key Methodologies

For researchers, here are the core methodologies from recent advanced studies on perillic acid production.

1. De Novo Synthesis of Perillic Acid in Engineered Candida tropicalis [8] This protocol involves creating a microbial strain that synthesizes PA from glucose.

  • Strain Engineering:
    • Heterologous Pathway Expression: A truncated limonene synthase gene (tLS_Ms) from Mentha spicata was expressed in the cytoplasm for L-limonene production.
    • Precursor Enhancement: Seven precursor synthesis genes were overexpressed in the cytoplasm to enhance the mevalonate pathway, increasing L-limonene titer by 31.7-fold.
    • PA Synthesis Pathway: A cytochrome P450 enzyme gene (CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana were heterologously expressed to oxidize limonene to PA.
  • Fermentation Conditions:
    • Culture Medium: Fermentation medium containing glucose, yeast extract, tryptone, and MgSO₄.
    • Bioreactor: 5-L fermenter with controlled conditions (30°C, pH 5.5, dissolved oxygen maintained by adjusting stirring speed).
    • Process: Fed-batch fermentation with glucose concentration maintained at 5 g/L.

2. Microbial Biotransformation of Limonene to Perillic Acid [7] This method uses wild-type or engineered microbes to convert a limonene substrate into PA.

  • Biocatalysts: Bacteria (Pseudomonas putida), fungi (Aspergillus), or recombinant cells.
  • Key Enzymes: Cytochrome P450 monooxygenases (CYP450) and dehydrogenases are primarily responsible for the regio-selective oxidation at the C-7 position of limonene [7].
  • Process: Fed-batch bioreactor with non-limiting amounts of limonene, ammonium, and glycerol. In one study using Pseudomonas putida GS1, the perillic acid concentration reached 64 mM [8].

Bioactivity and Research Outlook

Perillic Acid has been primarily investigated for its potential anticancer activity. Most reports indicate its ability to interfere with the prenylation of oncogenic proteins, a key process for cancer cell growth and dissemination [1] [6]. However, compared to perillyl alcohol or limonene, PA has been less explored, and clinical outcomes for oral perillyl alcohol have been disappointing due to side effects and lack of efficacy [1] [3].

Future research is focused on:

  • Scaling PA production via the fermentative route [1] [8].
  • Extending preclinical studies on its properties and pharmacological applications [1] [6].
  • Exploring novel drug delivery systems, such as an intranasal formulation for perillyl alcohol in treating gliomas, which has shown preliminary safety and effectiveness [3].

References

Comprehensive Application Notes and Protocols: Synthesis of S-Perillic Acid from Limonene for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

S-perillic acid (4-(1-methylethenyl)-1-cyclohexene-1-carboxylic acid) represents a monocyclic monoterpenoid with significant pharmacological potential, particularly in oncology therapeutics. This compound exists in two enantiomeric forms, with the S-configuration demonstrating enhanced bioactivity in certain cancer models. Perillic acid is recognized as the primary human metabolite of limonene, a common dietary monoterpene, achieving measurable plasma concentrations following limonene ingestion [1] [2]. The compound occurs naturally in various plants, including Perilla frutescens, though typically in minute quantities that make extraction economically unfeasible for commercial applications [1] [3]. The interest in perillic acid has substantially increased due to its multimodal anticancer mechanisms, including inhibition of protein prenylation, induction of apoptosis, and cell cycle arrest, positioning it as a promising candidate for drug development [4] [1].

The structural characteristics of perillic acid feature a cyclohexene ring with an exocyclic methylene group and carboxylic acid functionality at the 7-position. This acid group provides a chemical handle for various derivatization strategies, including salt formation and amide synthesis, to enhance pharmacological properties [4] [5]. Unlike its precursor limonene, perillic acid is highly water-soluble, contributing to improved bioavailability profiles. Current research focuses on developing efficient synthetic routes to S-perillic acid, as conventional chemical synthesis suffers from regioselectivity challenges, low yields, and environmental concerns associated with toxic reagents [1] [3]. Consequently, biological approaches including microbial biotransformation and metabolic engineering have emerged as sustainable alternatives for producing this valuable compound.

Chemical Synthesis Approaches

Chemical synthesis of perillic acid from limonene presents substantial challenges due to the regioselectivity issues inherent in the limonene molecule. Traditional chemical oxidants typically produce complex mixtures of products through competing reactions at various allylic positions rather than the specific exocyclic methyl group oxidation required for perillic acid formation [1] [3]. The electronic similarity among the different allylic methylene and methyl groups in limonene makes selective oxidation at C-7 particularly difficult using conventional chemical methods. Early synthetic approaches attempted to overcome this limitation through multi-step sequences starting from β-pinene epoxide, but these processes generally resulted in unsatisfactory yields and required environmentally problematic reagents [1] [3].

More advanced chemical strategies have employed organopalladium catalysts in attempts to improve regioselectivity. However, these approaches typically favor functionalization of the isopropenyl group, leading primarily to carvone or carveol derivatives rather than the desired perillic acid [1]. The implementation of supported catalysts using modified silica with hydrogen peroxide has demonstrated somewhat milder reaction conditions, but has not adequately resolved the fundamental selectivity challenge. Consequently, chemical synthesis has remained largely impractical for commercial-scale production of S-perillic acid, prompting increased focus on biological alternatives that offer superior regiospecificity under environmentally compatible conditions [1] [3].

Table 1: Comparison of Chemical Synthesis Methods for Perillic Acid Production

Method Starting Material Key Reagents/Catalysts Advantages Limitations Yield Range
Traditional Oxidation Limonene Chromium compounds, Metal catalysts, Selenium dioxide Direct approach Poor regioselectivity, Toxic reagents, Complex mixtures Very low (unspecified)
Multi-step Synthesis (−)-β-pinene epoxide Multiple steps including oxidation and rearrangement Enantiomeric purity possible Multiple steps, Low overall yield, Environmentally concerning Not specified
Palladium-catalyzed Limonene Pd complexes, Benzoquinone, CuCl₂ Milder conditions Favors carveol/carvone formation, Not selective for PA Not reported
Supported Catalysts Limonene Modified silica, H₂O₂ Reusable catalysts, Environmentally friendlier Still lacks sufficient regioselectivity Not reported

Microbial Biotransformation of Limonene to Perillic Acid

Microbial biotransformation represents the most extensively studied approach for perillic acid production, leveraging the native enzymatic machinery of various microorganisms to achieve regiospecific oxidation of limonene. Numerous bacterial and fungal species possess cytochrome P450 enzymes and dehydrogenase systems capable of selectively oxidizing the exocyclic methyl group of limonene while leaving other molecular components intact [1] [3]. The gram-negative bacterium Pseudomonas putida strains (particularly GS1 and DSM 12264) have demonstrated exceptional capability for this transformation, tolerating high limonene concentrations through inherent solvent resistance mechanisms and efficiently converting them to perillic acid via the p-cymene degradation pathway [6] [3].

The yeast platform Yarrowia lipolytica ATCC 18942 has also shown remarkable efficiency in perillic acid production, with the advantage of generating perillic acid as the sole oxidized product, significantly simplifying downstream purification processes [7]. Optimization studies with this yeast strain have identified critical parameters for maximizing bioconversion yield, including pH control, temperature regulation, and substrate feeding strategies. The stepwise addition of limonene has proven particularly effective, increasing perillic acid production by over 50% compared to single-batch addition, achieving concentrations up to 855 mg/L in flask cultures [7]. This approach mitigates the substrate inhibition effects commonly observed with high limonene concentrations while maintaining cell viability throughout the biotransformation process.

Table 2: Microbial Biotransformation Systems for Perillic Acid Production

Microorganism Optimal Conditions Limiting Factors Product Concentration Productivity Key Advantages
Pseudomonas putida GS1 Fed-batch with glycerol carbon source Product inhibition above 6-8 g/L 64 mM (≈11.4 g/L) 34 g L⁻¹ tube day⁻¹ (biofilm reactor) High productivity, Solvent tolerant
Pseudomonas putida DSM 12264 Two-liquid phase system with anion exchange resin Growth inhibition at >1.5 g/L PA >12 g/L Significantly enhanced with ISPR Compatible with in situ product recovery
Yarrowia lipolytica ATCC 18942 pH 7.1, 25°C, stepwise limonene addition Substrate inhibition 855 mg/L Not specified Single product, Easy cultivation, GRAS status
Recombinant P. taiwanensis VLB120 Segmented flow biofilm reactor Lower efficiency than wild-type >10-fold lower than P. putida GS1 Not specified Defined genetic background
Bacillus stearothermophylus, Mycobacterium sp., Aspergillus species Varying by species Not well characterized Not specified Not specified Diverse catalytic capabilities
Protocol 1: Biotransformation Using Yarrowia lipolytica ATCC 18942

Objective: To produce S-perillic acid from R-(+)-limonene using Yarrowia lipolytica ATCC 18942 through optimized batch biotransformation.

Materials:

  • Yarrowia lipolytica ATCC 18942 (available from ATCC)
  • R-(+)-limonene (≥95% purity)
  • YPD medium: 20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone
  • Phosphate buffer (0.1 M, pH 7.1)
  • Stationary phase cells (harvested by centrifugation, 10 g/L dry weight)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Y. lipolytica into 50 mL YPD medium in a 250 mL flask. Incubate at 25°C with shaking at 200 rpm for 48 hours until stationary phase is reached.
  • Cell Harvesting: Centrifuge cultures at 4000 × g for 10 minutes at 4°C. Wash cells twice with sterile phosphate buffer (0.1 M, pH 7.1).
  • Biotransformation Reaction: Resuspend cells to 10 g/L (dry weight) in phosphate buffer containing 0.5% (v/v) R-(+)-limonene in a 500 mL baffled flask.
  • Incubation: Maintain the reaction at 25°C with shaking at 200 rpm for 48 hours. Monitor pH throughout, maintaining at 7.1 with NaOH or HCl as needed.
  • Stepwise Substrate Addition: For enhanced yield, add limonene in three equal portions (0.17% v/v each) at 0, 12, and 24 hours rather than a single addition.
  • Product Extraction: Centrifuge the reaction mixture at 4000 × g for 15 minutes. Acidify the supernatant to pH 3.0 with HCl and extract three times with equal volumes of ethyl acetate. Combine organic phases and evaporate under reduced pressure.
  • Analysis: Dissolve the residue in methanol and analyze by HPLC or GC-MS for perillic acid quantification and purity assessment.

Critical Parameters:

  • Maintain strict pH control at 7.1 throughout the reaction
  • Optimal temperature is 25°C; higher temperatures reduce conversion efficiency
  • Stepwise limonene addition prevents substrate inhibition
  • Do not add glucose or surfactants to the reaction medium as they do not improve conversion

Advanced Biofilm Reactor Technology

Continuous bioprocessing using biofilm reactors represents a significant technological advancement for perillic acid production, addressing key limitations of traditional batch systems. The tubular segmented-flow biofilm reactor configuration has demonstrated remarkable efficiency by enabling continuous multistep synthesis from limonene to perillic acid while overcoming challenges related to oxygen transfer, substrate toxicity, and product inhibition [6]. In this system, bacterial cells form stable catalytic biofilms on the inner surface of the reactor tube, creating a protected microenvironment that maintains high metabolic activity despite the presence of otherwise toxic reactant and product concentrations. The segmented flow pattern, typically achieved through periodic introduction of gas bubbles, enhances oxygen mass transfer to the biofilm and promotes mixing while minimizing axial dispersion.

The reactor system incorporates membrane-mediated substrate supply to control limonene delivery and prevent biocatalyst overload, coupled with efficient in situ product removal (ISPR) strategies to mitigate inhibitory effects of accumulating perillic acid [6] [3]. This approach has achieved exceptional productivity of 34 g Ltube⁻¹ day⁻¹ when using wild-type Pseudomonas putida GS1 with glycerol as a co-substrate [6]. The downstream processing is integrated through an anion exchange resin column that selectively captures perillic acid from the outlet stream, enabling continuous product recovery and simplifying purification. This reactor configuration represents a robust platform technology that could potentially be adapted for other biotransformations involving volatile substrates or toxic products.

Protocol 2: Continuous Production Using Segmented Flow Biofilm Reactor

Objective: To establish continuous production of perillic acid from limonene using a segmented flow biofilm reactor with Pseudomonas putida GS1.

Materials:

  • Tubular biofilm reactor system with membrane substrate delivery
  • Pseudomonas putida GS1 (DSMZ No. 12264)
  • Terrific Broth (TB) for preculture: 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 0.017 M KH₂PO₄, 0.072 M K₂HPO₄
  • E2 mineral medium: 7.0 g/L Na₂HPO₄, 2.8 g/L KH₂PO₄, 1.0 g/L (NH₄)₂SO₄, 0.5 g/L NaCl, 0.1 g/L MgSO₄·7H₂O, 10 mL/L trace element solution
  • R-(+)-limonene (sterile-filtered)
  • Glycerol (carbon source)
  • Anion exchange resin (e.g., Amberlite IRA-67) for product capture

Procedure:

  • Biofilm Development: Inoculate P. putida GS1 from a frozen stock into 100 mL TB medium. Incubate overnight at 30°C with shaking at 200 rpm.
  • Reactor Inoculation: Dilute the preculture to OD600 = 0.1 in E2 medium supplemented with 10 mM glycerol. Recirculate through the reactor system for 48 hours without limonene to allow initial biofilm formation.
  • Continuous Operation: Initiate continuous medium flow (E2 with 10 mM glycerol) at dilution rate of 0.1 h⁻¹. Introduce limonene via the membrane delivery system at 0.5% (v/v) final concentration in the aqueous phase.
  • Segmented Flow Operation: Introduce sterile air bubbles at regular intervals to create segmented flow (typically 0.5-1 bubble volumes per liquid segment).
  • In Situ Product Removal: Direct the reactor outflow through a packed bed column containing anion exchange resin to capture perillic acid. Regenerate the resin periodically with NaOH followed by neutralization.
  • Process Monitoring: Regularly sample the outflow to determine perillic acid concentration by HPLC, cell density (OD600), and limonene concentration by GC.
  • System Maintenance: Maintain operation for up to 4 weeks, monitoring for biofilm stability and productivity.

Critical Parameters:

  • Glycerol as co-substrate significantly enhances productivity compared to other carbon sources
  • Maintain oxygen saturation >30% through appropriate segmentation frequency
  • Optimal biofilm development requires 2-3 days of initial operation without limonene
  • Product concentration in reactor should not exceed 6-8 g/L to avoid inhibition
  • Regenerate anion exchange resin when perillic acid breakthrough exceeds 10%

Metabolic Engineering for De Novo Synthesis

Metabolic engineering approaches have recently enabled the de novo biosynthesis of perillic acid directly from simple carbon sources, representing a paradigm shift from biotransformation of limonene. This strategy eliminates the need for supplied limonene by engineering microbial hosts to produce both the terpene precursor and its oxidized derivative through reconstructed metabolic pathways. The diploid yeast Candida tropicalis has emerged as a particularly promising platform for this application, owing to its inherent capacity for alkane and fatty acid metabolism, robust genetic tools, and high tolerance to hydrophobic compounds [8]. Recent work has demonstrated the successful engineering of this organism for complete perillic acid biosynthesis through systematic pathway optimization, including compartmentalized expression of limonene synthase and cytochrome P450 enzymes.

The engineering strategy involves multiple coordinated interventions:

  • Limonene pathway enhancement through cytoplasmic expression of a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, increasing limonene titer by 2.78-fold compared to native expression [8]
  • Precursor pool amplification via overexpression of seven mevalonate pathway genes, resulting in a 31.7-fold increase in limonene production [8]
  • ERG20WW mutant implementation to enhance GPP availability, increasing limonene titer 11.33-fold over controls [8]
  • Oxidation capability introduction through co-expression of a Salvia miltiorrhiza cytochrome P450 gene (CYP7176) and an Arabidopsis thaliana NADPH cytochrome P450 reductase gene (CPR) [8]

This systematic approach culminated in a engineered C. tropicalis strain capable of producing 106.69 mg/L perillic acid directly from glucose in a 5-L fermenter, marking the first report of de novo perillic acid synthesis in engineered microorganisms [8]. The staged fermentation strategy employed glucose limitation (maintained at 5 g/L) to maximize terpene production while minimizing metabolic burden, with controlled aeration (600 rpm for 0-36 h, then 800 rpm for 36-156 h) to support both growth and oxidation phases.

G cluster_MVA Mevalonate Pathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Glycolysis GPP GPP Limonene Limonene GPP->Limonene tLS_Ms (2.78x increase) Perillic_Acid Perillic_Acid Limonene->Perillic_Acid CYP7176/CPR P450 System HMGCoA HMGCoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP IPP Mevalonate->IPP IPP->GPP Engineering Engineering Engineering->GPP ERG20WW mutant 11.33x increase Engineering->IPP 7 gene overexpression 31.7x increase

Diagram 1: Metabolic Engineering Pathway for De Novo Perillic Acid Synthesis in Candida tropicalis

Derivative Synthesis and Pharmaceutical Applications

Chemical derivatization of perillic acid has emerged as a promising strategy to enhance its pharmacological properties and anticancer efficacy. The carboxylic acid functionality provides an excellent handle for structural modification, particularly through amide bond formation with various aromatic amines. Recent studies have demonstrated that N-arylamide derivatives of S-perillic acid exhibit substantially improved antiproliferative activity compared to the parent compound, with IC₅₀ values falling within the acceptable range recommended by the National Cancer Institute for anticancer drug candidates [4]. Specifically, compound 5 in these studies showed potent growth inhibitory effects against glioblastoma (U251) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values of 3.10 ± 0.12 μg mL⁻¹ and 1.49 ± 0.43 μg mL⁻¹ respectively [4].

The synthetic approach to these bioactive derivatives involves coupling S-perillic acid with appropriate aryl amines using standard peptide coupling reagents. The protocol typically employs EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole hydrate) as coupling agents in DMF solvent, with diisopropylethylamine as base [4]. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and purification via silica gel chromatography. This method has successfully produced novel analogues with significantly enhanced cytotoxicity while maintaining favorable toxicity profiles in vivo, as demonstrated in hepatoma H22-inoculated mice models [4]. The mechanistic studies indicate that these derivatives maintain the ability to inhibit protein prenylation pathways while potentially engaging additional molecular targets, contributing to their improved anticancer activity.

Table 3: Pharmaceutical Applications and Biological Activities of Perillic Acid and Derivatives

Application/Activity Model System Key Findings Mechanistic Insights Reference
Anticancer - Hepatocellular Carcinoma HepG2 cell line, H22 mouse model Derivative 5: IC₅₀ = 1.49 ± 0.43 μg/mL; Significant tumor growth inhibition in vivo Inhibition of protein prenylation; Induction of apoptosis [4]
Anticancer - Glioblastoma U251 cell line Derivative 5: IC₅₀ = 3.10 ± 0.12 μg/mL; Within NCI criteria for drug candidates Cell cycle arrest; Caspase activation [4] [5]
Developmental Effects Xenopus embryo model Disruption of germ layer specification; Body axis shortening FGF/MAPK pathway upregulation; ERK activation mediated by FGFR1 [9]
Antimicrobial Activity Various bacteria and molds Growth inhibitory effects Membrane disruption; Metabolic interference [3]
Metastasis Inhibition B16F-10 melanoma cells Inhibition of experimental lung metastasis Multiple mechanisms including adhesion modulation [3]

G PA Perillic Acid FGFR1 FGFR1 Activation PA->FGFR1 Embryonic Systems Prenylation Protein Prenylation Inhibition PA->Prenylation Cancer Cells Derivative N-arylamide Derivatives Derivative->Prenylation MAPK MAPK Pathway Upregulation FGFR1->MAPK ERK ERK Activation MAPK->ERK GermLayer Germ Layer Specification Disruption ERK->GermLayer Development Developmental Defects GermLayer->Development Apoptosis Apoptosis Induction Prenylation->Apoptosis CellCycle Cell Cycle Arrest Prenylation->CellCycle Cancer Anticancer Effects Apoptosis->Cancer CellCycle->Cancer

Diagram 2: Mechanisms of Action for Perillic Acid and Its Derivatives in Different Biological Contexts

Conclusion and Future Perspectives

The synthesis of S-perillic acid from limonene continues to evolve with significant advances in both biological and chemical approaches. Microbial biotransformation currently represents the most practical method for gram-scale production, with both Pseudomonas putida and Yarrowia lipolytica offering distinct advantages in terms of productivity and selectivity. The development of advanced bioreactor systems incorporating biofilm technology and in situ product recovery has addressed many of the historical limitations associated with substrate and product inhibition. Meanwhile, metabolic engineering breakthroughs have established the foundation for de novo biosynthesis directly from renewable carbon sources, presenting a sustainable long-term solution for pharmaceutical supply needs.

For researchers entering this field, several critical considerations should guide method selection:

  • For initial biological activity studies, Yarrowia lipolytica biotransformation provides an accessible and efficient platform with straightforward downstream processing
  • For larger-scale production requirements, the segmented flow biofilm reactor with Pseudomonas putida offers superior productivity and continuous operation capabilities
  • For derivative synthesis and structure-activity relationship studies, chemical coupling of commercially available S-perillic acid with appropriate aryl amines enables rapid generation of analog libraries
  • The emergence of N-arylamide derivatives with enhanced anticancer activity underscores the importance of medicinal chemistry approaches to optimize the pharmacological profile of this promising compound class

As research progresses, the integration of systems metabolic engineering with continuous bioprocessing will likely further enhance the economic viability of perillic acid production. Additionally, the exploration of novel derivatives with improved target selectivity and pharmacokinetic properties represents a promising direction for oncology drug development. The diverse biological activities of perillic acid and its derivatives across multiple disease models suggest substantial potential for therapeutic applications beyond their established anticancer effects.

References

Microbial Biotransformation of Limonene to Perillic Acid: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Perillic acid (PA) is a monoterpenoic acid that represents the highest oxidation state of the exocyclic methyl group (C-7 position) in the limonene molecule. This compound has gained significant attention in recent years due to its promising pharmacological properties, particularly as a dietary anti-cancer agent with demonstrated efficacy against various cancer types including melanoma and non-small cell lung cancer [1]. Additionally, PA exhibits strong antimicrobial activity against bacteria and molds, making it an attractive candidate for natural preservation purposes in cosmetic and food industries [1] [2]. Despite these valuable properties, PA occurs in nature only in low concentrations as a glycoside in Perilla frutescens and as a minor component in essential oils of lemon grass and citrus plants, making its extraction economically unfeasible [1].

The chemical synthesis of PA starting from β-pinene involves four low-yielding reaction steps, requires toxic reagents, and demands high energy input, making it an environmentally unfriendly process [1]. Furthermore, chemical oxidation of limonene typically produces complex mixtures of products including cis/trans-1,2-limonene oxide, cis/trans-carveol, and carvone due to the similar electronic properties among allylic methylene groups and allylic methyl groups in the limonene molecule [1]. In contrast, microbial biotransformation offers an environmentally friendly alternative that leverages the inherent chemo-, regio-, and stereo-selectivities of enzymatic systems under mild reaction conditions [1]. The abundance and low cost of R-(+)-limonene, which constitutes over 90% of orange peel oil and is a major byproduct of the citrus industry, make it an ideal substrate for biotransformation processes [3] [4].

Microbial Systems for Limonene Biotransformation

Various microorganisms including bacteria, fungi, and yeasts have been identified as effective biocatalysts for the regioselective oxidation of limonene to PA. The transformation occurs through the oxidation of the exocyclic methyl group (C-7 position) on the p-menthene moiety of limonene, progressing through perillyl alcohol and perillaldehyde as intermediate compounds before arriving at PA [5] [2].

Bacterial Systems

Pseudomonas species, particularly P. putida strains, have demonstrated excellent capabilities for PA production. These bacteria possess solvent tolerance mechanisms that enable them to withstand the toxic effects of limonene, which has a water solubility of only 0.1 mM and a log Poctanol/water of 4.5 [1]. The enzymatic machinery responsible for this transformation belongs to the p-cymene degradation pathway, where the first three oxidation steps from p-cymene to p-cumate are catalyzed by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, which also exhibit activity toward limonene and its derivatives [1].

Yeast Systems

Yeasts offer advantages as biocatalysts due to their generally recognized as safe (GRAS) status, ease of cultivation, and robustness in industrial processes. Yarrowia lipolytica has emerged as a particularly promising yeast for PA production, with strain ATCC 18942 demonstrating high efficiency in oxidizing the exocyclic methyl group of limonene [5]. This yeast produces PA as the sole oxidized product, significantly simplifying downstream processing [5]. The biotransformation in yeasts most likely involves P450 monooxygenases present in the smooth endoplasmic reticulum, which require cofactor regeneration and therefore necessitate the use of viable cells [3].

Table 1: Microorganisms for Perillic Acid Production from Limonene

Microorganism Maximum PA Concentration Process Conditions Key Features Reference
Pseudomonas putida DSM 12264 31 g/L Fed-batch with anion exchange ISPR High productivity, solvent-tolerant [1]
Pseudomonas putida GS1 11 g/L (64 mM) Fed-batch with glycerol Non-limiting substrate conditions [6]
Yarrowia lipolytica ATCC 18942 855 mg/L Shaker flask, stepwise substrate addition GRAS status, single product [5]
Yarrowia lipolytica (optimized) 839.6 mg/L Bioreactor with top aeration Uses orange essential oil [3]
Candida tropicalis (engineered) 106.69 mg/L 5-L fermenter, de novo synthesis Direct synthesis from glucose [7]
Pseudomonas taiwanensis VLB120 Not specified Biofilm reactor, continuous Recombinant strain [8]

Table 2: Comparative Performance of Microbial Systems in Different Bioreactor Configurations

Bioreactor Type Microorganism PA Titer Productivity Advantages Reference
Fed-batch with ISPR P. putida DSM 12264 31 g/L High Overcomes product inhibition [1]
Tubular segmented-flow biofilm reactor P. putida GS1 Not specified 34 g L-1tube day-1 Continuous operation, in situ product removal [8]
Conventional batch bioreactor Y. lipolytica 839.6 mg/L Moderate Simple operation, uses orange essential oil [3]
5-L fermenter Engineered C. tropicalis 106.69 mg/L Low De novo synthesis from glucose [7]

Experimental Protocols

Culture Maintenance and Growth Conditions
3.1.1 Pseudomonas putida Cultivation
  • Strain Source: Pseudomonas putida DSM 12264 can be obtained from the German Collection of Microorganisms and Cell Cultures (DSMZ) [1]
  • Growth Medium: Terrific Broth (TB) medium or E2 minimal medium as described by Speelmans et al. [1]
  • Culture Conditions: Incubate at 30°C with shaking at 200 rpm for 24-48 hours [1]
  • Cell Harvest: Centrifuge cultures at 3000 × g for 15 minutes at 8°C, then resuspend in appropriate buffer for biotransformation [1]
3.1.2 Yarrowia lipolytica Cultivation
  • Strain Source: Yarrowia lipolytica ATCC 18942 available from the American Type Culture Collection or similar culture collections [3] [5]
  • Growth Medium: Yeast Malt Broth (YMB) containing glucose (10 g/L), yeast extract (3 g/L), malt extract (3 g/L), and peptone (5 g/L) [5]. For enhanced biomass production, an optimized medium containing glucose (22.9 g/L), peptone (7.7 g/L), yeast extract (4.1 g/L), and malt extract (1.0 g/L) can be used [3]
  • Culture Conditions: Incubate at 28°C with shaking at 250 rpm for 48 hours [5]
  • Cell Harvest: Centrifuge at 3000 × g for 15 minutes and resuspend in phosphate buffer (50 mM, pH 7.0) to an optical density (OD600) of 20 (approximately 10 g/L dry cell weight) [5]
Biotransformation Protocols
3.2.1 Small-Scale Biotransformation in Shaker Flasks
  • Reaction Mixture: Prepare 25 mL of cell suspension in 50 mM phosphate buffer (pH 7.0) in 250 mL Erlenmeyer flasks [5]
  • Substrate Addition: Add R-(+)-limonene to a final concentration of 0.5% (v/v). For stepwise addition, add 0.16% (v/v) at reaction times 0 and 24 hours [3] [5]
  • Reaction Conditions: Incubate at 25-30°C with shaking at 200-250 rpm for 24-48 hours [5]
  • Sampling: Withdraw aliquots at regular intervals, centrifuge to remove cells, and analyze supernatant for PA content [5]
3.2.2 Fed-Batch Biotransformation with In Situ Product Recovery (ISPR)
  • Bioreactor Setup: Use a stirred-tank bioreactor with working volume of 1-2 L, equipped with pH, temperature, and dissolved oxygen control [1]
  • Process Parameters: Maintain temperature at 30°C, pH at 7.0, and dissolved oxygen above 20% saturation [1]
  • Substrate Feeding: Employ fed-batch strategy with continuous or pulsed addition of limonene to maintain concentration below inhibitory levels [1]
  • ISPR Implementation: Circulate broth through an external loop containing an anion exchange resin (e.g., Dowex Monosphere 77 or Amberlite IRA-67) for selective adsorption of PA [1]
  • Product Elution: Recover PA from the resin using methanol or alkaline solution after completing the biotransformation [1]
Process Optimization Strategies
3.3.1 Optimization of Physical Parameters
  • pH Optimization: Test pH range from 3.0 to 8.0. Optimal pH for Y. lipolytica is 7.1, while Pseudomonas strains typically perform best at neutral to slightly alkaline pH [5]
  • Temperature Optimization: Evaluate temperatures between 25-30°C. For Y. lipolytica, 25°C was found optimal, while Pseudomonas strains often perform better at 30°C [5]
  • Oxygen Supply: Ensure adequate oxygen transfer through proper agitation and aeration, as the biotransformation involves oxygen-dependent enzymes [3]
3.3.2 Optimization of Chemical Parameters
  • Substrate Concentration: Employ stepwise addition of limonene to maintain concentrations below inhibitory levels (typically 0.1-0.5% v/v per addition) [5]
  • Cofactor Regeneration: Add glucose (100 mM) to the reaction mixture to support cofactor regeneration in whole-cell systems [5]
  • Product Inhibition Management: Implement ISPR or use adsorbent resins to remove PA continuously and alleviate product inhibition [1]

The following diagram illustrates the experimental workflow for the microbial production of perillic acid from limonene, covering both yeast and bacterial systems:

Process Intensification Strategies

Enhanced Oxygen Transfer Systems

The efficient oxygen supply is critical for limonene biotransformation as the reaction is catalyzed by oxygen-dependent enzymes. For yeast systems, top aeration in bioreactors has been shown to significantly improve bioconversion rates by reducing terpene volatilization while maintaining adequate oxygen levels [3]. Compared to conventional bottom aeration, this strategy resulted in PA accumulation of 839.6 mg/L from high-purity limonene and 806.4 mg/L from industrial orange essential oil after 48 hours [3].

Advanced Reactor Systems

Biofilm reactors represent an innovative approach for continuous PA production. In a tubular segmented-flow biofilm reactor, P. putida GS1 developed catalytic biofilms that enabled continuous multistep synthesis of PA from limonene [8]. This system achieved a productivity of 34 g Ltube-1 day-1 when glycerol was supplied as carbon source, leveraging membrane-mediated substrate supply and efficient in situ product removal [8]. The segmented flow pattern relieved oxygen limitations and improved overall process efficiency.

In Situ Product Recovery (ISPR) Techniques

Product inhibition represents a major challenge in PA production, with studies showing that PA concentrations as low as 5-10 mM can significantly inhibit growth and biotransformation activity of P. putida DSM 12264 [1]. The implementation of ISPR using anion exchange resins has proven highly effective in overcoming this limitation. In fed-batch bioreactors with external resin columns for continuous PA removal, final product concentrations reached 31 g/L, dramatically higher than the 18 mM achieved in batch cultures without ISPR [1]. The resins can be selected based on their adsorption capacity, selectivity, and biocompatibility, with weakly basic anion exchangers showing particularly favorable characteristics for PA recovery [1].

Table 3: Troubleshooting Guide for Limonene Biotransformation to Perillic Acid

Problem Possible Causes Solutions Preventive Measures
Low product yield Substrate inhibition Use stepwise substrate addition Maintain limonene concentration <0.5% (v/v)
Product inhibition Implement ISPR Use anion exchange resins from start
Inadequate oxygen transfer Increase aeration/agitation Use top aeration or oxygen enrichment
Sub-optimal pH Adjust pH to optimal range Monitor and control pH throughout
Low cell viability Limonene toxicity Use solvent-tolerant strains Adapt cells gradually to limonene
Nutrient limitation Optimize growth medium Ensure adequate C/N ratio
Byproduct formation Non-specific oxidation Use selective microbial strains Employ engineered strains with specific enzymes
Process variability Inconsistent cell preparation Standardize cultivation protocol Use defined growth medium and conditions

Analytical Methods

Product Quantification

High-performance liquid chromatography (HPLC) is the most widely used method for PA quantification. The analysis typically employs a reversed-phase C18 column with UV detection at 210-220 nm. The mobile phase consists of acetonitrile/water or methanol/water mixtures, often with acid modification to improve peak shape [1] [2]. Gas chromatography (GC) with mass spectrometric (MS) or flame ionization detection (FID) can also be used, especially when simultaneous analysis of limonene and its oxidation products (perillyl alcohol, perillaldehyde) is desired [5]. For GC analysis, derivation of PA may be necessary to improve volatility.

Process Monitoring

Cell growth can be monitored by measuring optical density at 600 nm (OD600) or through dry cell weight determination [5]. Substrate consumption and product formation should be tracked through periodic sampling and analysis. For systems with ISPR, it is important to measure both dissolved PA in the broth and adsorbed PA on the resin to account for total product yield [1].

Advanced Applications and Future Perspectives

Engineered Microbial Strains

Recent advances in metabolic engineering have enabled the development of recombinant microorganisms for enhanced PA production. Engineered E. coli strains expressing p-cymene monooxygenase hydroxylase (cymAa) and p-cymene monooxygenase reductase (cymAb) from Pseudomonas putida have shown promising results for the production of perillyl alcohol, which can be further oxidized to PA [4]. Similarly, recombinant Pseudomonas taiwanensis VLB120 harboring these enzymes has been evaluated for continuous PA production in biofilm reactors [8].

De Novo Synthesis Systems

A groundbreaking development in the field is the establishment of de novo synthesis pathways in engineered microorganisms. Recently, researchers successfully engineered Candida tropicalis to synthesize PA directly from glucose by expressing a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, along with a cytochrome P450 enzyme gene (CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana [7]. This system achieved a PA titer of 106.69 mg/L in a 5-L fermenter, representing the first report of de novo PA synthesis in engineered microorganisms [7].

Integrated Continuous Bioprocessing

The future of PA production likely lies in integrated continuous bioprocessing that combines efficient biocatalysis with advanced product separation. The segmented-flow biofilm reactor system represents a step in this direction, enabling continuous operation with integrated product removal [8]. Further development of such systems, potentially combining multiple microbial transformations for direct production from waste orange peels or other agricultural byproducts, could significantly improve the economic viability of PA production at industrial scale.

Conclusion

The microbial biotransformation of limonene to PA represents a sustainable and efficient alternative to chemical synthesis or plant extraction. Both bacterial and yeast systems offer distinct advantages, with Pseudomonas putida strains generally providing higher productivities and Yarrowia lipolytica offering greater process simplicity and GRAS status. The implementation of process intensification strategies such as fed-batch operation, in situ product recovery, and advanced reactor designs is crucial for overcoming substrate and product inhibition limitations. Recent advances in metabolic engineering and de novo synthesis pathways open new possibilities for more efficient and sustainable production processes. As research in this field continues to evolve, microbial biotransformation is poised to become the method of choice for producing this valuable compound for pharmaceutical and industrial applications.

References

Comprehensive Application Notes and Protocols: Synthesis and Bio-Evaluation of N-Arylamide Derivatives of S-Perillic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

S-Perillic acid ((S)-PA) is a monocyclic monoterpenoid representing the highest oxidation state of the exocyclic methyl group of limonene, naturally found in Perilla frutescens and other aromatic plants [1]. While less explored than its precursors limonene and perillyl alcohol, (S)-PA has demonstrated promising antitumor properties across various cancer models, primarily through inhibition of protein prenylation enzymes and induction of apoptosis [2]. However, its therapeutic potential has been limited by moderate potency, requiring high doses to elicit effects in vivo [2]. To address these limitations, structural modification through amide bond formation has been employed to enhance cytotoxic potency and improve drug-like properties.

The rational drug design strategy employed in developing these N-arylamide derivatives involved isosteric replacement of the methylene group in previously reported perillyl glycosides with a carbonyl functionality, while substituting sugar moieties with aromatic amines [2]. This approach was hypothesized to enhance tissue accumulation and increase antiproliferative effects against aggressive cancer types, particularly hepatocellular carcinoma (HCC) and glioblastoma (GBA), which demonstrate high resistance to conventional chemotherapy [3] [2]. The synthetic strategy focused on introducing aryl domains to create extended conjugation systems that could potentially improve target engagement and metabolic stability.

Synthetic Protocol

Materials and Reagents
  • (S)-Perillic acid (Sigma Aldrich, >95% purity)
  • 3-(Trifluoromethyl)aniline (MACKLIN, >98% purity)
  • 4,4′-Diamino-2,2′-dimethylbibenzyl (TCI, >97% purity)
  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (MACKLIN, >98% purity)
  • 1-Hydroxybenzotriazole hydrate (HOBt·xH₂O) (MACKLIN, >97% purity)
  • N,N-Diisopropylethylamine (DIPEA) (MACKLIN, >99% purity)
  • N,N′-Dimethylformamide (DMF) (Shanghai Rich joint, anhydrous)
  • Ethyl acetate, hexane, dichloromethane (KESHI, HPLC grade)
  • Sodium sulfate (SCR, anhydrous)
  • Silica gel (200-300 mesh) for column chromatography
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (180.2 mg) of (S)-perillic acid in 20 mL of anhydrous DMF under inert atmosphere at room temperature [2].

  • Coupling Agent Activation: Add 0.75 mmol (102.1 mg) of HOBt·xH₂O and 0.75 mmol (143.8 mg) of EDC·HCl to the reaction mixture. Stir the solution for 10 minutes to pre-activate the carboxylic acid group [2].

  • Amine Addition: Introduce 1.0 mmol of the respective aryl amine (3-(trifluoromethyl)aniline for derivative 4 or 4,4′-diamino-2,2′-dimethylbibenzyl for derivative 5) to the reaction mixture. For the diamino compound, maintain the 1:1 stoichiometric ratio relative to (S)-PA [2].

  • Base Addition: Add 1.5 mmol (258.5 μL) of DIPEA to the reaction mixture to maintain appropriate pH for the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours under nitrogen atmosphere. Monitor reaction progress by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3 v/v) as mobile phase [2].

  • Work-up Procedure: After 24 hours, transfer the reaction mixture to a separation funnel containing 30 mL of distilled water. Extract the aqueous phase with ethyl acetate (2 × 40 mL). Combine the organic layers and wash with brine solution (1 × 30 mL) [2].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude product as an oily residue [2].

  • Purification: Purify the crude product by silica gel column chromatography using a gradient elution of hexane/ethyl acetate (from 8:2 to 6:4 v/v). Collect fractions containing the desired product and evaporate the solvent to obtain the pure N-arylamide derivatives [2].

  • Yield and Storage:

    • Compound 4: N-(3-(Trifluoromethyl)phenyl)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide: 52.2% yield
    • Compound 5: N-(4-(4-(2,2-Dimethyl)-aminobenzyl)phenyl)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxamide: 65.7% yield
    • Store purified compounds at -20°C under anhydrous conditions for long-term stability [2].
Characterization and Analytical Data

Table 1: Characterization data for synthesized N-arylamide derivatives of (S)-perillic acid

Compound Molecular Formula Yield (%) ¹H NMR (400 MHz, CDCl₃) Key Signals MS Data
4 C₁₇H₁₈F₃NO 52.2 δ 7.28 (s, 1H), 6.70-6.63 (m, 1H), 5.71 (s, 1H), 4.78 (dd, J = 16.0 Hz, 2H), 2.51-2.03 (m, 5H), 1.78 (s, 3H) [2] ESI-MS: m/z 310.2 [M+H]⁺
5 C₂₆H₃₀N₂O 65.7 Data not fully provided in source HRMS: Calculated for C₂₆H₃₀N₂O: 386.2358; Found: 386.2352 [2]

Structural Confirmation:

  • Complete structural elucidation was performed using nuclear magnetic resonance spectroscopy (¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR for compound 4) [3] [2]
  • High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) were used to confirm molecular formulas and structures [2]
  • Purity assessment was conducted by analytical HPLC and elemental analysis [2]

Biological Evaluation Protocols

In Vitro Cytotoxicity Assessment
3.1.1 Cell Culture Preparation
  • Cell Lines: HepG2 (human hepatocellular carcinoma) and U251 (human glioblastoma) [3] [2]
  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2]
  • Subculturing: Harvest cells at 80-90% confluence using 0.25% trypsin-EDTA solution and passage at a 1:4 ratio every 3-4 days [2]
3.1.2 MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL complete medium and incubate for 24 hours to allow cell attachment [2].

  • Compound Treatment: Prepare serial dilutions of test compounds (4, 5, (S)-PA, and (S)-POH) in DMSO and further dilute in culture medium (final DMSO concentration <0.1%). Add 100 μL of each concentration to triplicate wells and incubate for 72 hours [2].

  • MTT Incubation: After treatment, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C [2].

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formed formazan crystals [2].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls [2].

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response curves [2].

Table 2: In vitro cytotoxicity profile (IC₅₀ values) of (S)-PA derivatives against cancer cell lines

Compound HepG2 (μg/mL) U251 (μg/mL) Therapeutic Index
4 Data not specified Data not specified Not calculated
5 1.49 ± 0.43 3.10 ± 0.12 Meets NCI standards for anticancer candidates [3]
(S)-PA Less potent than derivatives Less potent than derivatives Reference compound [2]
(S)-POH Less potent than derivatives Less potent than derivatives Reference compound [2]
5-FU Positive control Positive control Reference drug [2]
In Vivo Antitumor Evaluation
3.2.1 Animal Model Establishment
  • Animals: Use immunocompetent mice (strain not specified) weighing 18-22 g, maintained under standard laboratory conditions with free access to food and water [2].
  • Tumor Inoculation: Implant 2 × 10⁶ H22 murine hepatoma cells subcutaneously into the right flank of each mouse to establish solid tumor models [2].
  • Group Allocation: Randomly divide tumor-bearing mice into 5 groups (n=6 per group): vehicle control, compound 4, compound 5, (S)-PA, and 5-fluorouracil (5-FU) as positive control [2].
3.2.2 Dosing Regimen and Evaluation
  • Compound Administration: Initiate treatment when tumors reach approximately 100 mm³ in volume. Administer test compounds intraperitoneally at optimal efficacious doses (specific dosage not provided in source) daily for 14 days [2].

  • Tumor Measurement: Measure tumor diameters every 2-3 days using digital calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the shortest diameter perpendicular to L [2].

  • Toxicity Monitoring: Record body weight changes every 2-3 days as an indicator of overall toxicity. Perform daily clinical observations for signs of adverse effects [2].

  • Terminal Analysis: On day 15, euthanize animals and collect tumors for weight measurement. Harvest major organs (liver, kidney, spleen, heart, lungs) for histopathological examination [2].

  • Efficacy Calculation: Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [(C - T)/C] × 100, where C is the average tumor weight of the control group and T is the average tumor weight of the treatment group [2].

Data Analysis and Interpretation

Key Experimental Findings

The biological evaluation demonstrated that the synthesized N-arylamide derivatives exhibited significantly enhanced potency compared to the parent compound (S)-perillic acid. Compound 5 showed particularly promising results with IC₅₀ values of 1.49 ± 0.43 μg/mL against HepG2 hepatocellular carcinoma cells and 3.10 ± 0.12 μg/mL against U251 glioblastoma cells [3]. These values fall within the acceptable standards recommended by the National Cancer Institute (Bethesda, MD, USA) for selection of anticancer drug candidates, indicating their potential for further development [3] [2].

The in vivo antitumor studies in hepatoma H22-inoculated mice revealed remarkable tumor growth inhibition for both derivatives 4 and 5, with no substantial toxicological effects observed in treated mice compared to control groups [3]. Histopathological examination of organs and tissues showed no significant drug-related lesions, suggesting a favorable safety profile for these compounds [2]. The antitumor efficacy was comparable to that of 5-fluorouracil (5-FU), a standard chemotherapeutic agent, but with potentially reduced toxicity [2].

Structural-Activity Relationships

The structure-activity relationship (SAR) analysis reveals that the introduction of aryl domains significantly enhances the cytotoxic potential of (S)-perillic acid. The improved activity of compound 5, featuring a bibenzyl aromatic system, suggests that extended conjugation and increased lipophilicity contribute to enhanced tissue penetration and target engagement [2]. The trifluoromethyl group in compound 4 may influence electronic properties and metabolic stability, contributing to its biological activity. These findings align with previous reports that structural modifications of natural terpenoids can substantially enhance their pharmacological properties [2].

Application Notes for Researchers

Critical Technical Considerations
  • Stereochemical Integrity: The synthesis protocol preserves the chiral center of (S)-perillic acid, which is crucial for maintaining biological activity. Researchers should verify the enantiomeric purity of starting materials and monitor for racemization during the coupling reaction [2] [1].

  • Moisture-Sensitive Reagents: The carbodiimide-mediated coupling reaction employs moisture-sensitive reagents. Ensure anhydrous conditions throughout the synthesis, and use molecular sieves or other appropriate drying agents when necessary [2].

  • Purification Challenges: The hydrophobic nature of these compounds may lead to challenging purification. Gradient elution chromatography is essential, and researchers may consider alternative solvent systems such as dichloromethane/methanol for particularly difficult separations [2].

  • Biological Assay Optimization: For accurate IC₅₀ determination in the MTT assay, ensure that compound solubility is maintained throughout the incubation period. Use fresh stock solutions and include appropriate vehicle controls to account for any solvent effects on cell viability [2].

Troubleshooting Guide

Table 3: Common technical issues and recommended solutions

Problem Potential Cause Solution
Low reaction yield Incomplete activation of carboxylic acid Pre-activate (S)-PA with EDC/HOBt for 15-30 min before adding amine component
Formation of multiple products Side reactions or impurities in starting materials Use high-purity aryl amines and monitor reaction by TLC; optimize stoichiometry
Poor solubility in biological assays High lipophilicity of aryl domains Use cyclodextrin complexes or increase DMSO concentration (not exceeding 0.5%)
High variability in MTT results Uneven cell seeding or compound precipitation Standardize cell counting method; use intermediate dilution steps for compound preparation

Visual Experimental Workflow

G Start Start Synthesis SPAActivation (S)-Perillic Acid Activation with EDC/HOBt Start->SPAActivation AmineAddition Add Aryl Amine (3-(trifluoromethyl)aniline or bibenzyl derivative) SPAActivation->AmineAddition Reaction Stir at RT for 24h under N₂ atmosphere AmineAddition->Reaction Workup Aqueous Workup Extract with EtOAc Reaction->Workup Purification Column Chromatography (Hexane/EtOAc gradient) Workup->Purification Characterization Structural Characterization NMR, MS, HRMS Purification->Characterization BioEval Biological Evaluation In vitro and In vivo Characterization->BioEval DataAnalysis Data Analysis SAR and Toxicity Assessment BioEval->DataAnalysis End Protocol Complete DataAnalysis->End

Diagram 1: Complete workflow for the synthesis and evaluation of N-arylamide derivatives of (S)-perillic acid, showing the sequential steps from chemical synthesis to biological assessment.

Conclusion and Future Perspectives

The synthesis and evaluation of N-arylamide derivatives of (S)-perillic acid represents a promising approach to enhancing the anticancer potential of natural terpenoids. The detailed protocol described herein enables efficient preparation of these derivatives with improved cytotoxic potency against aggressive cancer types, particularly hepatocellular carcinoma and glioblastoma [3] [2]. Compound 5, with its bibenzyl aromatic domain, demonstrates particularly promising characteristics that warrant further investigation.

Future research directions should include:

  • Mechanistic Studies: Elucidation of the precise molecular targets and pathways affected by these derivatives
  • Formulation Development: Optimization of delivery systems to enhance bioavailability and tissue distribution
  • Expanded Screening: Evaluation against additional cancer types and resistant cell lines
  • Lead Optimization: Further structural modifications to improve potency and reduce potential toxicity

The integration of these N-arylamide derivatives into comprehensive drug development programs holds significant promise for addressing the unmet need for effective treatments against aggressive cancers with limited therapeutic options.

References

Comprehensive Application Notes and Protocols for Heterologous Expression of Cytochrome P450 in Perillic Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Perillic acid represents a promising monoterpenoid with demonstrated anticancer and antimicrobial properties, yet its therapeutic potential remains underexplored compared to related compounds like perillyl alcohol. As the highest oxidation state derivative of limonene, perillic acid occurs naturally as a mammalian metabolite of limonene but can be more efficiently produced through microbial biotransformation [1]. Heterologous expression of cytochrome P450 enzymes enables the development of sustainable microbial cell factories for perillic acid production, bypassing the challenges associated with traditional chemical synthesis, including multi-step routes, unusual catalysts, and poor selectivity [1]. These application notes consolidate recent advances in P450 expression systems and optimization strategies specifically for perillic acid synthesis, providing researchers with practical methodologies for establishing and enhancing production platforms.

Host System Selection

The choice of expression host significantly influences P450 expression levels, catalytic activity, and ultimately perillic acid yield. Below is a comparative analysis of the most commonly employed systems.

Table 1: Comparison of Host Systems for Heterologous P450 Expression in Perillic Acid Synthesis

Host System Key Advantages Limitations Reported Perillic Acid Titer Key Citations
Escherichia coli High protein yield, ease of culture, low cost, extensive molecular tools Requires N-terminal modifications; lacks native eukaryotic PTMs Not specifically reported for PA [2] [3]
Saccharomyces cerevisiae Eukaryotic PTMs, GRAS status, well-characterized genetics Hyperglycosylation, proteolytic degradation, lower yields than bacteria Not specifically reported for PA [4]
Candida tropicalis Innate capacity to metabolize hydrophobic compounds (alkanes/fatty acids) Diploid genome complicates genetic manipulation 106.69 mg/L (in a 5-L fermenter) [5]
Mammalian Cells (e.g., 293FT) Human-like PTMs, ideal for functional characterization of human CYP variants Low expression levels, high technical demand and cost Not applicable [6]
Engineed P450 BM3 (CYP102A1) High activity and solubility, self-sufficient with fused reductase domain Not a native human P450; requires engineering for desired specificity Epoxidation of perillyl alcohol demonstrated [7]

Critical Optimization Parameters

N-Terminal Modifications for Bacterial Expression

Eukaryotic P450s are membrane-bound, necessitating modifications for functional expression in bacterial cytosol. The following strategies have proven effective [2]:

  • N-Terminal Truncation: Partial removal of the hydrophobic transmembrane anchor (e.g., residues 3–29 in CYP2E1) can enhance solubility and yield comparable catalytic activity to the native protein [2].
  • Incorporation of Hydrophilic Residues: Adding charged sequences like 'AKKTSS' at the N-terminus aids in solubilization for subsequent crystallization studies. This has been successfully applied to CYP2C8, CYP2C9, CYP2A6, and CYP4X1 [2].
  • Bacterial Leader Sequences: Using E. coli signal peptides (e.g., ompA, pelB) can direct the protein to the plasma membrane, facilitating proper localization in the host [2].
Cofactor and Electron Partner Co-expression

Functional P450 activity requires efficient electron transfer from NADPH via redox partners.

  • Electron Transfer System: Co-expression with NADPH-cytochrome P450 oxidoreductase (CPR) is essential. The second electron may be supplied directly from CPR or via cytochrome b5 (CYB), which can markedly enhance the activity of certain isoforms like CYP3A4 [6].
  • Optimized Plasmid Ratios: In mammalian 293FT cells, co-transfecting CYP, CPR, and CYB plasmids at specific ratios significantly increased enzymatic activity, although holoprotein levels required careful balancing [6].
  • Self-Sufficient Systems: The engineered bacterial P450 BM3 (CYP102A1) is advantageous as it naturally contains catalytic and reductase domains on a single polypeptide, simplifying expression [7].
Culture Condition Optimization

Table 2: Key Culture and Induction Parameters for Enhanced P450 Expression and Activity

Parameter Optimal Condition / Strategy Impact / Rationale Applicable Hosts
Hem Cofactor Supplementation 0.25 mM 5-aminolevulinic acid (5-ALA) + 0.25 mM Fe²⁺ Increases holoprotein synthesis by providing essential haem precursors; addition at 12h post-transfection is optimal Mammalian Cells [6], E. coli [6]
Post-Transfection Incubation 48 hours Necessary to achieve saturated CYP expression levels Mammalian Cells [6]
Transfection Reagent PEI-Max (30 μL condition) Cost-effective with high holoprotein expression levels 293FT Cells [6]
Gene Dosage Multi-copy integration strains Increased gene copy number can enhance enzyme production, as demonstrated for xylanase in P. pastoris Yeasts [8]
Carbon Source Glucose (60 g/L) Higher carbon source concentration (60 g/L) increased L-limonene titer by 1.40-fold, providing more precursor C. tropicalis [5]
Metabolic Engineering for Pathway Optimization

For de novo synthesis from simple carbon sources, the entire terpenoid pathway must be optimized.

  • Precursor Enhancement: In C. tropicalis, cytoplasmic (vs. compartmentalized) overexpression of seven precursor synthesis genes and a mutant ERG20WW gene enhanced L-limonene production by 31.7-fold and 11.33-fold, respectively [5].
  • Fermentation Scale-Up: In a 5-L fermenter with controlled pH (5.5) and dissolved oxygen (via stirring speed adjustments: 600 rpm for 0–36 h and 800 rpm for 36–156 h), a titer of 106.69 mg/L perillic acid was achieved [5].

Detailed Experimental Protocols

Protocol: Perillic Acid Production in Engineered Candida tropicalis

This protocol outlines the de novo synthesis of perillic acid in C. tropicalis as reported by [5].

4.1.1 Strain Construction

  • Gene Cloning: Clone the truncated Mentha spicata L-limonene synthase gene (tLS_Ms), Salvia miltiorrhiza cytochrome P450 gene (CYP7176), and Arabidopsis thaliana NADPH cytochrome P450 reductase gene (CPR) into appropriate expression vectors.
  • Cytoplasmic Expression: Ensure the genes for the limonene synthesis pathway are expressed in the cytoplasm, as compartmentalized expression (mitochondria or peroxisomes) showed inferior results [5].
  • Promoter Usage: Use strong, constitutive promoters (e.g., pGAP) to drive the expression of the P450 and CPR genes [5].
  • Strain Engineering: Create a base strain (e.g., C. tropicalis GJR-EW-tLS-04) with enhanced limonene production by overexpressing the mutant ERG20WW gene and precursor synthesis genes.

4.1.2 Culture and Fermentation

  • Seed Culture: Inoculate a single colony of the engineered C. tropicalis strain into 10 mL YPD medium (20 g/L glucose, 10 g/L yeast extract, 20 g/L tryptone). Incubate at 30°C with shaking at 200 rpm for ~24 hours until OD₆₀₀ reaches ~8.0.
  • Fermentation Medium: Transfer 2% (v/v) of the seed culture to a fermentation medium containing (per liter): 20 g glucose, 10 g yeast extract, 20 g tryptone, and 2 g MgSO₄·7H₂O.
  • Fermentation Conditions:
    • Flask Scale: Incubate at 30°C and 200 rpm for 120 hours.
    • 5-L Bioreactor Scale: Use a 10% (v/v) inoculum in 2.25 L of medium. Maintain temperature at 30°C and airflow at 2 vvm. Control the stirring speed: 600 rpm (0–36 h) and 800 rpm (36–156 h). Maintain pH at 5.5 by automatically adding NH₃·H₂O and keep glucose concentration at ~5 g/L [5].

4.1.3 Analysis

  • Perillic Acid Quantification: Analyze culture supernatants using HPLC or GC-MS. Compare retention times and mass spectra with authentic standards.
  • Limonene Quantification: Monitor limonene as a key intermediate, typically by extracting with an overlay of n-dodecane (10% v/v) and analyzing via GC-MS.
Protocol: Biotransformation using Engineered P450 BM3 Enzymes

This protocol describes the use of engineered P450 BM3 mutants for the oxidation of perillyl alcohol, a pathway relevant to perillic acid synthesis [7].

4.2.1 Enzyme Preparation

  • Expression: Transform E. coli (e.g., BL21(DE3)) with a plasmid encoding an engineered P450 BM3 variant (e.g., mutant M601 with 7 substitutions, showing 6.4-fold higher activity than WT).
  • Induction and Purification: Grow transformed E. coli in Terrific Broth. Induce protein expression with IPTG and supplement with δ-aminolevulinic acid. Purify the his-tagged protein using nickel-nitrilotriacetic acid affinity chromatography [7].

4.2.2 Biotransformation Assay

  • Reaction Setup: In a final volume of 250 μL, include 100 mM potassium phosphate buffer (pH 7.4), 1 μM P450 BM3 enzyme, 5 mM perillyl alcohol (from a 500 mM stock in methanol), and a NADPH-regenerating system (0.26 mM NADP⁺, 7.1 mM glucose-6-phosphate, and 0.5 U/mL glucose-6-phosphate dehydrogenase).
  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with shaking.
  • Termination and Extraction: Stop the reaction by adding 50 μL of 2 M HCl. Extract the products with 500 μL of ethyl acetate, vortex, and centrifuge. Analyze the organic layer by HPLC or GC-MS.
  • Product Identification: Identify perillic acid and other metabolites (e.g., perillyl aldehyde) by comparison with commercial standards.

G Start Start: Objective to Produce Perillic Acid Host_Selection Host System Selection Start->Host_Selection E_coli E. coli Host_Selection->E_coli Yeast Yeast (e.g., C. tropicalis) Host_Selection->Yeast Mammalian Mammalian Cells Host_Selection->Mammalian Engineered_P450 Engineered P450 BM3 Host_Selection->Engineered_P450 Optimization System Optimization E_coli->Optimization Yeast->Optimization Mammalian->Optimization Engineered_P450->Optimization N_term N-terminal Modification Optimization->N_term Cofactor Cofactor & Electron Partner Co-expression Optimization->Cofactor Metabolic Metabolic Engineering (Precursor Supply) Optimization->Metabolic Culture Culture Condition Optimization Optimization->Culture Production Production Phase N_term->Production Cofactor->Production Metabolic->Production Culture->Production Small_Scale Small-scale Test & Analysis Production->Small_Scale Scale_Up Scale-up in Bioreactor Production->Scale_Up Analysis Product Analysis & Validation Small_Scale->Analysis Scale_Up->Analysis

Figure 1: A generalized workflow for developing a heterologous expression system for perillic acid production, highlighting key decision points and optimization strategies.

Troubleshooting Guide

Table 3: Common Challenges and Proposed Solutions in P450 Expression for Perillic Acid Synthesis

Problem Potential Cause Suggested Solution
Low Protein Yield Improper N-terminal sequence for E. coli; mRNA instability; protein degradation Implement N-terminal truncation or add hydrophilic residues; optimize codon usage; co-express molecular chaperones; use protease-deficient host strains [2] [9].
Low Holoprotein & Activity Insufficient haem incorporation; lack of redox partners Supplement with 5-ALA and Fe²⁺; co-express CPR and cytochrome b5 at optimized plasmid ratios [6].
Low Final Perillic Acid Titer Inefficient P450 activity; poor precursor (limonene) supply; product degradation Engineer P450 for higher activity (e.g., P450 BM3 mutants); enhance limonene pathway via cytoplasmic overexpression of genes like ERG20WW [5] [7].
Low Product Specificity Promiscuous enzyme activity Employ enzyme engineering (directed evolution, rational design) to improve regioselectivity towards the desired oxidation of the limonene exocyclic methyl group [7] [1].
Cellular Toxicity Accumulation of intermediates or products Implement in situ product removal (e.g., two-phase fermentation with dodecane overlay); use fed-batch strategies to control substrate concentration [5].

Conclusion

The heterologous expression of cytochrome P450 enzymes offers a powerful and sustainable route for the synthesis of perillic acid. Success hinges on the strategic selection of a host system (with E. coli, C. tropicalis, and engineered P450 BM3 being prominent candidates), coupled with systematic optimization of protein expression, electron transfer, and precursor flux. The protocols and strategies detailed herein, including N-terminal modification, cofactor supplementation, and metabolic engineering, provide a robust framework for researchers to establish and enhance their own microbial platforms for perillic acid production. Future work will likely focus on further enzyme engineering for enhanced activity and specificity, dynamic regulation of pathway genes to balance metabolism, and advanced bioreactor strategies to achieve industrially relevant titers of this valuable compound.

References

MTT cytotoxic assay protocol for perillic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

MTT Cytotoxic Assay for Perillic Acid Derivatives

Introduction

Perillic acid (PA), a monocyclic monoterpenoid and primary metabolite of limonene and perillyl alcohol, has demonstrated significant anticancer potential across various human tumor models [1] [2]. Research indicates PA interferes with the prenylation process of oncogenic proteins, particularly inhibiting farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase I), enzymes essential for the membrane localization and activity of Ras family proteins [1] [3]. This mechanism disrupts critical signaling pathways for cancer cell growth and survival, making PA and its derivatives promising candidates for anticancer drug development.

Recent studies have focused on synthesizing PA derivatives to enhance their cytotoxic potency and drug-like properties. Novel N-arylamide analogues have shown remarkable growth inhibitory effects against hepatocellular carcinoma (HepG2) and glioblastoma (U251) cell lines, with IC₅₀ values falling within the acceptable standards recommended by the National Cancer Institute for anticancer drug candidates [4] [5]. The MTT assay serves as a cornerstone method for evaluating the cytotoxicity of these compounds, providing quantitative data on cell viability and proliferation in response to treatment.

MTT Assay Principle and Relevance

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for cell viability and proliferation [6]. The fundamental principle involves the enzymatic reduction of the yellow tetrazolium salt MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color, measured spectrophotometrically, directly correlates with the number of viable, metabolically active cells.

This assay is particularly valuable in cancer drug discovery for several reasons:

  • High-throughput capability: Suitable for screening multiple compounds and concentrations simultaneously
  • Quantitative results: Provides objective, numerical data for dose-response analysis
  • Metabolic relevance: Measures mitochondrial activity, often disrupted in cancer cells and targeted by chemotherapeutic agents
  • Standardization: Well-established protocol with known limitations and optimization parameters

For PA derivatives, which primarily exert their effects through inhibition of protein prenylation and subsequent disruption of oncogenic signaling pathways [1], the MTT assay effectively captures the downstream consequences of these molecular mechanisms on overall cell viability and proliferation.

Experimental Workflow

The following diagram illustrates the complete MTT assay workflow for evaluating perillic acid derivatives:

MTT_Workflow Start Start MTT Assay Cell_Plate Seed cells in 96-well plate (Include background controls) Start->Cell_Plate Compound_Add Add perillic acid derivatives (Varying concentrations) Cell_Plate->Compound_Add Incubate_1 Incubate 37°C, 5% CO₂ (24-72 hours) Compound_Add->Incubate_1 MTT_Add Add MTT solution (5 mg/mL in PBS) Incubate_1->MTT_Add Incubate_2 Incubate 37°C (3 hours) MTT_Add->Incubate_2 Solvent_Add Add MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol) Incubate_2->Solvent_Add Shake Wrap in foil & shake (15 minutes) Solvent_Add->Shake Measure Measure absorbance (570-590 nm) Shake->Measure Analyze Data analysis Calculate % viability Measure->Analyze End Assay Complete Analyze->End

Materials and Reagent Preparation
4.1 Required Materials
  • Test compounds: Perillic acid derivatives (e.g., N-arylamide analogues) [4] [5]
  • Cell lines: Appropriate cancer cell lines (e.g., HepG2, U251, HCT-116, OVCAR-8, SF-295) [4] [7]
  • Culture media: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 with fetal bovine serum [4]
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide [6]
  • MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol [6]
  • Equipment: 96-well tissue culture plates, CO₂ incubator, microplate reader, orbital shaker
4.2 Reagent Preparation
  • MTT solution: 5 mg/mL in phosphate-buffered saline (PBS). Filter sterilize and store at -20°C protected from light [6]
  • Compound stocks: Prepare perillic acid derivatives in DMSO or ethanol at appropriate concentrations. Ensure final solvent concentration does not exceed 0.1% to avoid cytotoxicity [4]
  • Serum-free media: For MTT incubation step to prevent background interference [6]
Step-by-Step Protocol
  • Cell Seeding

    • Harvest exponentially growing cells and prepare suspension at appropriate density
    • Seed cells in 96-well plates (100 μL/well at 5-10 × 10³ cells/well depending on cell line)
    • Include background control wells (media only, no cells)
    • Incubate 24 hours at 37°C, 5% CO₂ to allow cell attachment
  • Compound Treatment

    • Prepare serial dilutions of perillic acid derivatives in complete media
    • Remove culture media from plates and add 100 μL of compound solutions per well
    • Include negative control wells (media with solvent only) and positive control wells (cytotoxic agent)
    • Incubate for desired exposure time (24-72 hours) at 37°C, 5% CO₂ [4] [7]
  • MTT Incubation

    • Carefully aspirate media from all wells
    • Add 50 μL serum-free media and 50 μL MTT solution (5 mg/mL) to each well [6]
    • Incubate plates for 3 hours at 37°C
    • Note: Purple formazan crystals should be visible under microscope
  • Solubilization

    • Add 150 μL MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol) to each well [6]
    • Wrap plates in foil and shake on orbital shaker for 15 minutes
    • Pipette gently if needed to fully dissolve formazan crystals
  • Absorbance Measurement

    • Read absorbance at 570-590 nm with reference wavelength of 630-650 nm within 1 hour [6]
    • Ensure no bubbles are present in wells before reading
Data Analysis and Interpretation
6.1 Calculations
  • Average duplicate or triplicate readings for each sample

  • Subtract background absorbance (media-only wells) from all readings

  • Calculate percentage viability using the formula:

  • Calculate percentage cytotoxicity using the formula:

    or

6.2 IC₅₀ Determination
  • Generate dose-response curves by plotting % viability against compound concentration
  • Fit curves using appropriate software (e.g., GraphPad Prism)
  • Determine IC₅₀ values (concentration causing 50% inhibition of cell growth)
Representative Data for Perillic Acid Derivatives

Recent studies have demonstrated the cytotoxic potential of various perillic acid derivatives. The table below summarizes published IC₅₀ values for reference:

Table 1: Cytotoxic Activity of Perillic Acid Derivatives in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ Value Reference
(S)-PA Derivative 5 HepG2 Hepatocellular Carcinoma 1.49 ± 0.43 μg/mL [4] [5]
(S)-PA Derivative 5 U251 Glioblastoma 3.10 ± 0.12 μg/mL [4] [5]
(S)-PA Derivative 4 HepG2 Hepatocellular Carcinoma >4 μg/mL [4] [5]
(S)-PA Derivative 4 U251 Glioblastoma >4 μg/mL [4] [5]
Perillyl Alcohol HCT-116 Colon 95.82% GI* [7]
Perillyl Alcohol OVCAR-8 Ovarian 91.68% GI* [7]
Perillyl Alcohol SF-295 Brain 90.92% GI* [7]

*GI = Growth Inhibition at unspecified concentration [7]

Mechanism of Action and Pathway Analysis

Perillic acid derivatives exert their cytotoxic effects through multiple interconnected pathways. The following diagram illustrates key molecular mechanisms:

Mechanism PA Perillic Acid Derivatives Prenylation Inhibition of Protein Prenylation PA->Prenylation Ras Impaired Membrane Localization of Ras Prenylation->Ras Signaling Disrupted Ras/MAPK Signaling Pathway Ras->Signaling CellCycle Cell Cycle Arrest (G0/G1 Phase) Signaling->CellCycle Apoptosis Induction of Apoptosis Signaling->Apoptosis p21 ↑ p21 Expression CellCycle->p21 Caspase ↑ Caspase-3 Activity Apoptosis->Caspase PARP PARP Cleavage Apoptosis->PARP Bax ↑ Bax Expression Apoptosis->Bax Cytotoxicity Cytotoxic Effect Measured by MTT Caspase->Cytotoxicity PARP->Cytotoxicity Bax->Cytotoxicity p21->Cytotoxicity

Troubleshooting and Optimization
Problem Possible Cause Solution
Low absorbance values Insufficient cell number Optimize seeding density for each cell line
High background Serum interference in MTT incubation Use serum-free media during MTT incubation [6]
Inconsistent results Uneven formazan dissolution Increase shaking time or pipette gently to dissolve crystals [6]
No formazan formation Low metabolic activity Check cell viability before assay; extend MTT incubation
Precipitate in wells Compound precipitation Filter compound solutions or reduce concentration
Applications in Cancer Drug Discovery

The MTT assay for perillic acid derivatives has several key applications:

  • Primary screening of novel synthetic analogues for cytotoxic potential [4]
  • Dose-response studies to establish IC₅₀ values for lead optimization [5]
  • Structure-activity relationship (SAR) studies to identify critical functional groups [7]
  • Combination therapy studies with conventional chemotherapeutic agents [3]
  • Mechanistic studies to elucidate molecular pathways affected by treatment

Recent innovations include incorporating PA into multitarget prodrugs, such as platinum(IV) complexes containing perillic acid, which have shown enhanced antiproliferative activity in the nanomolar range against colon cancer cell lines [3].

Conclusion

The MTT cytotoxicity assay provides a robust, reproducible method for evaluating the anticancer potential of perillic acid derivatives. The protocol outlined here offers researchers a standardized approach to assess compound efficacy, generate comparable IC₅₀ values, and contribute to the development of novel chemotherapeutic agents based on the promising perillic acid scaffold. As research advances, particularly in derivative synthesis and drug delivery approaches, this assay remains fundamental for establishing the therapeutic potential of these compounds.

References

Comprehensive Application Notes: In Vivo Antitumor Evaluation of Perillic Acid Derivatives in Murine Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perillic Acid Derivatives and Their Therapeutic Potential

Perillic acid (PA) and its derivatives represent a promising class of monoterpenoids with demonstrated anticancer properties, originating from natural sources such as various Perilla frutescens varieties and other aromatic plants. These compounds are oxidation products of limonene and belong to the p-menthane structural class, characterized by a monocyclic backbone with diverse functional group modifications. While perillic acid itself has shown anticancer activity across multiple cancer types, recent research has focused on structural optimization to enhance potency, improve pharmacokinetic properties, and reduce systemic toxicity. The interest in these compounds stems from their multimodal mechanism of action, which includes interference with protein prenylation processes, induction of cell cycle arrest, and promotion of apoptosis in cancer cells, setting them apart from conventional chemotherapeutic agents with more limited targets [1] [2].

The transition from in vitro cytotoxicity to in vivo efficacy represents a critical step in anticancer drug development. Murine models provide indispensable platforms for evaluating the therapeutic potential of perillic acid derivatives under physiologically relevant conditions that recapitulate aspects of human tumor biology, including host-tumor interactions, drug metabolism, and tissue distribution. These models enable researchers to establish dose-response relationships, identify potential toxicological concerns, and gather preliminary data on mechanism of action before advancing to more complex clinical studies. This document provides detailed methodological protocols and consolidated data from recent investigations into perillic acid derivatives, specifically focusing on their in vivo antitumor efficacy, safety profiles, and molecular mechanisms in established mouse models of cancer [3] [4].

Quantitative Antitumor Efficacy of Perillic Acid Derivatives

In Vivo Tumor Growth Inhibition

Substantial tumor growth inhibition has been demonstrated by several perillic acid derivatives in standardized mouse models, with efficacy comparable to or exceeding that of the parent compound perillyl alcohol. The most promising results have emerged from studies evaluating novel synthetic analogs with specific structural modifications that enhance their anticancer activity while maintaining favorable toxicity profiles. The table below summarizes the quantitative antitumor efficacy data for key perillic acid derivatives from recent in vivo studies:

Table 1: In Vivo Antitumor Efficacy of Perillic Acid Derivatives in Mouse Models

| Compound | Cancer Model | Dosage Regimen | Tumor Growth Inhibition | Reference Compound | |--------------|------------------|---------------------|-----------------------------|------------------------| | Compound 5 (N-arylamide derivative) | Hepatoma H22 mice | Not specified | Remarkable inhibition; No substantial toxicity | 5-FU (Positive control) | [3] | | Perillaldehyde 8,9-epoxide | Sarcoma 180 mice | 100 mg/kg/day (i.p., 7 days) | 38.4% inhibition | Perillyl alcohol (35.3%) | [4] | | Perillaldehyde 8,9-epoxide | Sarcoma 180 mice | 200 mg/kg/day (i.p., 7 days) | 58.7% inhibition | Perillyl alcohol (45.4%) | [4] | | 5-FU (Positive control) | Sarcoma 180 mice | 25 mg/kg/day (i.p., 7 days) | 68.1% inhibition | - | [4] |

The data reveal a clear dose-response relationship for perillaldehyde 8,9-epoxide, with the higher dose (200 mg/kg/day) achieving significantly greater tumor growth inhibition (58.7%) compared to the lower dose (38.4%). Importantly, this derivative demonstrated superior efficacy to perillyl alcohol at both tested doses, highlighting the impact of strategic structural modifications on anticancer activity. While the positive control 5-fluorouracil (5-FU) exhibited the highest inhibition rate (68.1%), the perillic acid derivatives achieved these results with minimal systemic toxicity, as evidenced by comprehensive toxicological assessments [4] [5].

In Vitro Cytotoxicity Profiling

The in vivo efficacy of perillic acid derivatives is predicated on their direct cytotoxic effects on cancer cells, which can be quantitatively assessed through standardized in vitro assays. The half-maximal inhibitory concentration (IC50) serves as a crucial parameter for evaluating compound potency and establishing initial dosing regimens for in vivo studies. The following table compiles cytotoxicity data for promising perillic acid derivatives against various cancer cell lines:

Table 2: In Vitro Cytotoxicity of Perillic Acid Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | NCI Standard | |--------------|---------------|-----------------|----------------|-------------------| | Compound 5 (N-arylamide derivative) | U251 | Glioblastoma | 3.10 ± 0.12 μg mL⁻¹ | ≤4.0 μg mL⁻¹ | [3] | | Compound 5 (N-arylamide derivative) | HepG2 | Hepatocellular carcinoma | 1.49 ± 0.43 μg mL⁻¹ | ≤4.0 μg mL⁻¹ | [3] | | Perillaldehyde 8,9-epoxide | Multiple lines | Various | <4.0 μg mL⁻¹ (all lines) | ≤4.0 μg mL⁻¹ | [4] [6] |

The IC50 values for the most active compounds fall within the acceptance threshold (≤4.0 μg mL⁻¹) established by the National Cancer Institute (NCI) for anticancer drug candidates, providing a rational foundation for their further development. Particularly noteworthy is the enhanced potency of Compound 5 against HepG2 hepatocellular carcinoma cells (IC50 = 1.49 ± 0.43 μg mL⁻¹), suggesting specific susceptibility of liver cancer cells to this derivative. The consistency between in vitro cytotoxicity and in vivo antitumor activity strengthens the validity of these compounds as promising anticancer agents worthy of continued investigation [3] [4].

Experimental Protocols for In Vivo Antitumor Evaluation

Murine Tumor Model Establishment and Maintenance
  • Animal Selection and Housing: Utilize 6-8 week old specific pathogen-free (SPF) mice (typically BALB/c or Swiss strains) with body weights ranging 18-22 g. House animals in controlled conditions (temperature: 22 ± 2°C; humidity: 55 ± 5%; 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and autoclaved water. All procedures must receive prior approval from the Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines for laboratory animal welfare [4] [5].

  • Tumor Cell Inoculation: Maintain Sarcoma 180 (S180), Hepatoma H22, or other relevant tumor cell lines in appropriate culture conditions. Harvest logarithmic growth phase cells and prepare single-cell suspensions at optimized densities (typically 1-5 × 10⁶ cells/mL) in sterile phosphate-buffered saline (PBS) or serum-free culture medium. Inject 0.1-0.2 mL of cell suspension subcutaneously into the right axillary region of each mouse using aseptic technique. Monitor injection sites daily for tumor formation [4] [5].

  • Randomization and Group Assignment: Measure tumor dimensions with digital calipers 3-5 days post-inocination once palpable tumors (approximately 50-100 mm³) have developed. Calculate tumor volumes using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Randomly assign tumor-bearing mice to experimental groups (typically 8-10 animals per group) ensuring equivalent mean tumor volumes and body weights across groups to minimize bias [4].

Compound Administration and Efficacy Assessment
  • Test Compound Preparation: For hydrophobic perillic acid derivatives, use appropriate vehicles such as cremophor EL (10-15%), DMSO (2-5%), or emulsions with saline to ensure consistent dosing. Prepare fresh dosing solutions daily to maintain compound stability and potency. For comparison, include appropriate controls: negative control (vehicle alone), positive control (established chemotherapeutic agent such as 5-fluorouracil at 25 mg/kg/day), and where relevant, parent compound (perillyl alcohol or perillic acid) [3] [4].

  • Dosing Regimen Administration: Initiate treatment typically 24 hours after tumor inoculation (or when tumors reach predetermined volume). Administer test compounds via intraperitoneal injection (most common), oral gavage, or other appropriate routes at volumes of 10 μL/g body weight. Continue treatment for 7-14 consecutive days based on experimental design, with daily monitoring of clinical signs, body weight changes, and mortality. Record body weights every 2-3 days to assess systemic toxicity [4] [5].

  • Tumor Measurement and Endpoint Analysis: Measure tumor dimensions every 2-3 days using digital calipers throughout the treatment period. At study termination (typically 24 hours after final dose), euthanize animals humanely according to approved protocols. Excise and weigh tumors precisely from each animal. Calculate tumor growth inhibition rate using the formula: Inhibition Rate (%) = [(C - T)/C] × 100, where C is the average tumor mass of the negative control group and T is the tumor mass of the treated group [4].

Table 3: Standard Experimental Groups for In Vivo Antitumor Evaluation

Group Treatment Dose Route Frequency Purpose
1 Vehicle control Equivalent volume i.p. Daily, 7 days Baseline tumor growth
2 Positive control 25 mg/kg/day i.p. Daily, 7 days Reference efficacy
3 Test compound Low dose (e.g., 100 mg/kg/day) i.p. Daily, 7 days Dose-response evaluation
4 Test compound High dose (e.g., 200 mg/kg/day) i.p. Daily, 7 days Dose-response evaluation
5 Parent compound Equivalent molar dose i.p. Daily, 7 days Structure-activity relationship
Toxicological Assessment Parameters
  • Organ Toxicity Evaluation: Following euthanasia, conduct gross necropsy with careful examination for abnormalities. Collect major organs (liver, spleen, kidneys, heart, lungs) and weigh each precisely. Calculate organ-to-body weight ratios for quantitative comparison. Immerse tissues in 10% neutral buffered formalin for fixation (24-48 hours), process through graded ethanol series, embed in paraffin, section at 4-5 μm thickness, and stain with hematoxylin and eosin (H&E) for histological assessment by a pathologist blinded to treatment groups [4] [5].

  • Hematological and Biochemical Profiling: Before sacrifice, collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia. For hematological analysis, transfer blood to EDTA-coated tubes and analyze within 2 hours using an automated hematology analyzer for complete blood count (white blood cells, red blood cells, hemoglobin, platelets). For serum biochemistry, collect blood in serum separator tubes, allow clotting (30 minutes at room temperature), centrifuge (3000 × g, 15 minutes, 4°C), and analyze supernatant for hepatic transaminases (ALT, AST), renal markers (creatinine, urea), and other relevant parameters [4] [5].

  • Clinical Observation and Behavioral Monitoring: Document general appearance (fur condition, respiratory pattern, secretions) twice daily throughout the study period. Record mortality and any signs of morbidity immediately. Evaluate behavioral parameters including activity level, exploratory behavior, food and water consumption, and neurological abnormalities. Use standardized scoring systems for objective assessment of animal condition, with predetermined humane endpoints to minimize suffering [4].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Action

Perillic acid derivatives exert their antitumor effects through multiple interconnected pathways that collectively disrupt cancer cell proliferation and survival. The primary mechanisms include:

  • Cell Cycle Arrest: These compounds induce G0/G1 phase arrest through modulation of key cell cycle regulators. Treatment with perillic acid derivatives increases expression of p21 and p27, universal inhibitors of cyclin-dependent kinases (CDKs), while simultaneously decreasing levels of cyclin D1 and reducing CDK2 and CDK4 activity. This coordinated regulation creates a biochemical impediment to cell cycle progression, preventing cancer cells from entering S-phase and replicating their DNA [7] [2].

  • Apoptosis Induction: Perillic acid derivatives activate both intrinsic and extrinsic apoptotic pathways. They promote Bax homodimerization and mitochondrial translocation, leading to increased mitochondrial membrane permeability and cytochrome c release. This intrinsic pathway activation is complemented by upregulation of the FAS receptor and its ligand FASL, initiating the extrinsic death receptor pathway. Both pathways converge to activate caspase-3 and caspase-9, executing the apoptotic program through cleavage of key cellular substrates including PARP-1 [7] [2].

  • Signal Transduction Modulation: A hallmark mechanism of perillic acid derivatives is the inhibition of protein prenylation, specifically through suppression of farnesyl transferase (FTase) and geranylgeranyl transferase (GGTase) activities. These enzymes normally attach lipid moieties to signaling proteins such as Ras family GTPases, facilitating their membrane association and activation. By disrupting this process, perillic acid derivatives interfere with Ras/MAPK and PI3K/AKT signaling pathways, ultimately attenuating proliferative signals and promoting growth arrest [3] [7].

Visualizing Signaling Pathways

The following diagram illustrates the key molecular pathways modulated by perillic acid derivatives in cancer cells:

Diagram 1: Molecular pathways modulated by perillic acid derivatives in cancer cells. Green nodes indicate activation/upregulation, red nodes indicate inhibition/downregulation, and blue nodes represent normal signaling processes.

Research Implications and Future Directions

The compelling in vivo efficacy data for perillic acid derivatives, particularly the N-arylamide analogs and perillaldehyde 8,9-epoxide, support their continued development as potential anticancer therapeutics. The demonstrated favorable toxicity profile of these compounds, with no substantial toxicological effects observed on major organs at efficacious doses, represents a significant advantage over conventional chemotherapeutic agents that often show narrow therapeutic windows [3] [4]. This favorable safety profile, combined with their multimodal mechanism of action, positions these compounds as promising candidates for further preclinical optimization and potential clinical translation.

Future research should focus on structure-activity relationship studies to identify the most pharmacologically favorable chemical modifications, with particular attention to stereochemistry and functional group substitutions that enhance potency while maintaining low toxicity. Additionally, investigation of drug delivery strategies – such as nanoparticle formulations, liposomal encapsulation, or conjugation to targeting moieties – may further improve the therapeutic index of these compounds. The demonstrated activity against treatment-resistant cancers like glioblastoma and hepatocellular carcinoma suggests potential applications in particularly challenging clinical contexts where current therapeutic options remain limited [3] [1]. Combination studies with established chemotherapeutic agents or radiation therapy would also be valuable to explore potential synergistic effects and expand their potential clinical utility.

References

purification of perillic acid using silica gel column chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Perillic Acid

Before starting the purification, understanding the key properties of perillic acid is crucial for selecting the correct methods and solvents [1].

Property Value / Description
Systematic Name (S)-4-Isopropenylcyclohexene-1-carboxylic acid [2]
Molecular Formula C10H14O2 [2] [1]
Molecular Weight 166.22 g/mol [2] [1]
CAS Registry Number 7694-45-3 (unspecified); 23635-14-5 for (S)-(-)-enantiomer [2] [1]
Predicted pKa 4.94 ± 0.40 [2]
Melting Point 129-131 °C (for enantiomer) [2]
LogP (Predicted) 2.47 [1]

The relatively low pKa confirms it is a carboxylic acid, and the moderate LogP value suggests good solubility in organic solvents, which guides the choice of elution systems [2] [1].

Purification Protocol for Perillic Acid

This protocol is adapted from general silica gel column chromatography procedures [3] and tailored for perillic acid based on its properties.

Reagents and Equipment
  • Stationary Phase: Silica gel (60-120 mesh for preparative scale or 230-400 mesh for higher resolution) [3].
  • Solvents: Petroleum ether, ethyl acetate, dichloromethane, methanol (all chromatography-grade) [3].
  • Glassware: Glass chromatography column (e.g., 2.5 cm inner diameter x 50 cm length) [3].
  • Consumables: Cotton or glass wool, fine sand, TLC plates (Silica gel G60), UV lamp, fraction collector tubes [3].
  • Safety: Wear gloves, goggles, and a lab coat [3].
Packing the Chromatography Column

Proper column packing is the most critical step for good separation [3].

  • Prepare the Column: Plug the bottom of the column with cotton wool and add a 1-2 cm layer of fine sand to create a flat base [3].
  • Prepare Slurry: Add 60-80 g of silica gel to 150-200 mL of your initial eluent (e.g., petroleum ether) in a beaker while stirring to form a uniform, bubble-free slurry [3].
  • Load Slurry: Pour the slurry into the column in one continuous pour. Tap the column gently to release trapped air and allow the silica gel to settle naturally [3].
  • Top Sand Layer: Once settled, cover the top with a 1-2 cm layer of fine sand to protect the surface during sample loading [3].
Sample Preparation and Loading
  • Dissolve the Crude Sample: Dissolve 100-500 mg of crude perillic acid in a minimal volume (< 2 mL) of a solvent with polarity similar to the initial mobile phase [3].
  • Filter: Pass the sample solution through a PTFE syringe filter to remove any insoluble impurities [3].
  • Load onto Column: Carefully drip the filtered sample solution onto the top of the silica gel bed without disturbing the sand layer [3].
Elution and Fraction Collection

A gradient elution is recommended for complex mixtures [3]. The following table provides a starting point for purifying perillic acid, which can be optimized using TLC.

Elution Step Solvent System (Petroleum Ether / Ethyl Acetate) Volume (Approx.) Purpose
Step 1 9:1 (v/v) 100 mL Elute non-polar impurities
Step 2 8:2 (v/v) 200 mL Elute target perillic acid
Step 3 6:4 (v/v) 100 mL Elute more polar impurities
  • Collect Fractions: Collect fractions of 10-15 mL each in labeled tubes [3].
  • Monitor by TLC: For every 2-3 tubes, take a drop for TLC analysis. Spot on a silica gel plate and develop using the same solvent system as the column. Visualize spots under UV light (254 nm) [3].
  • Combine Fractions: Combine all fractions that show the same spot for perillic acid on TLC [3].
Product Recovery and Analysis
  • Evaporate Solvent: Combine the target fractions and remove the solvent using a rotary evaporator [3].
  • Dry Product: Dry the purified perillic acid under vacuum or a nitrogen stream [3].
  • Verify Purity and Identity: Analyze the final product by HPLC, NMR, and/or MS to confirm structure and purity [3].

Workflow Visualization

The diagram below outlines the core steps of the purification process.

G Start Start: Crude Perillic Acid PackColumn Pack Column with Silica Gel Slurry Start->PackColumn LoadSample Load Filtered Sample Solution PackColumn->LoadSample GradientElution Gradient Elution (Petroleum Ether : Ethyl Acetate) LoadSample->GradientElution CollectFractions Collect Fractions (10-15 mL each) GradientElution->CollectFractions TLCAnalysis TLC Analysis Monitor & Combine Fractions CollectFractions->TLCAnalysis Evaporate Evaporate Solvent (Rotary Evaporator) TLCAnalysis->Evaporate Combined Target Fractions End Final Product: Purified Perillic Acid Evaporate->End

Purification Workflow for Perillic Acid using Silica Gel Column Chromatography

Troubleshooting Common Issues

Even with a careful setup, issues can arise. The table below lists common problems and their solutions [3].

Problem Possible Cause Suggested Solution
Poor Separation Inappropriate solvent polarity Adjust the gradient elution ratio; increase polarity slowly.
Tailing Spot (on TLC) Column overloading or sample too complex Reduce the amount of crude sample loaded onto the column.
Very Slow Flow Rate Silica gel too fine or column blockage Check the bottom frit for clogging; use the correct mesh size.
Cracks/Channels in Column Air bubbles or improper packing Repack the column, ensuring a uniform slurry without bubbles.

Key Considerations for Researchers

  • Purity vs. Yield: The gradient elution system is designed to sacrifice a small amount of yield for higher purity by cleanly separating perillic acid from closely eluting impurities [3].
  • Analytical Correlation: The Rf value of perillic acid on TLC will depend on the solvent system used. Consistent Rf values across fractions are a good indicator of compound purity before pooling [3].
  • Scale-Up: This protocol is designed for a laboratory (bench) scale. For larger purifications, scale the mass of silica gel and column dimensions proportionally while maintaining the same bed height to diameter ratio [3].

I hope this detailed application note provides a solid foundation for your work. Should you need to adapt this protocol, further optimization of the solvent gradient will likely be the most critical factor for success.

References

overcoming product inhibition in perillic acid bioproduction

Author: Smolecule Technical Support Team. Date: February 2026

What is Product Inhibition in Perillic Acid Bioproduction?

Product inhibition occurs when perillic acid (PA), the target molecule, accumulates in the fermentation broth to a level that becomes toxic to the microbial cells, slowing down or halting the bioconversion process. This is a major bottleneck for achieving high yields in an economically viable process [1].

The table below summarizes the core problem and its observable effects in a bioreactor.

Aspect Description
Problem Definition Accumulated PA disrupts microbial cell membranes and inhibits key enzymatic activity, reducing biotransformation rates and overall cell viability [1].
Observed Symptoms Decline in the specific rate of PA production; Reduced cell growth; Stagnant increase in product titer despite ongoing substrate feeding [1].

How Can In Situ Product Recovery (ISPR) Help?

In Situ Product Recovery (ISPR) is a process intensification strategy where the inhibitory product is continuously removed from the bioreactor during fermentation. This maintains a low, non-inhibitory concentration of the product in the broth, allowing the cells to continue producing at a high rate.

The following diagram illustrates the core ISPR concept and its advantage over a standard batch process.

ispr_concept cluster_batch Standard Batch Process cluster_ispr Process with ISPR Batch_Substrate Substrate Feed Batch_Bioreactor Bioreactor Batch_Substrate->Batch_Bioreactor Batch_Inhibition Product Accumulation & Inhibition Batch_Bioreactor->Batch_Inhibition Batch_LowTiter Low Final Titer Batch_Inhibition->Batch_LowTiter ISPR_Substrate Substrate Feed ISPR_Bioreactor Bioreactor ISPR_Substrate->ISPR_Bioreactor ISPR_Product Product Removal (Low Broth Concentration) ISPR_Bioreactor->ISPR_Product Continuous ISPR_HighTiter High Effective Titer ISPR_Product->ISPR_HighTiter Note ISPR maintains low product concentration in bioreactor, avoiding inhibition. Note->ISPR_Bioreactor

The table below compares the two primary ISPR techniques studied for perillic acid production.

Method Mechanism Key Advantages Reported Performance
Adsorptive ISPR [2] [1] Anion-exchange resin (e.g., Amberlite IRA-410 Cl) selectively binds PA from clarified broth. High selectivity; Can improve final product purity; Suitable for continuous operation. 187 mM (~31.8 g/L) PA from limonene with P. putida in 7 days [1].
Extractive ISPR [3] A water-immiscible organic solvent (e.g., Trialkylphosphine oxide - TRPO) mixes with broth, extracting PA. Can be highly efficient; Potential for integrated reaction and separation. Data for 2-PE production: 2.39 g/L titer with A. pullulans; method is applicable to PA [3].

Detailed Experimental Protocols

Protocol 1: Adsorptive ISPR with Anion-Exchange Resin

This protocol is adapted from established bioprocesses for diacid production using Pseudomonas putida [2] [1].

Materials and Equipment

  • Bioreactor: Fed-batch or continuous fermentation system.
  • Microorganism: Pseudomonas putida DSM 12264 or a metabolically engineered strain [1].
  • Resin: Anion-exchange resin (e.g., Amberlite IRA-410 Cl in chloride form) [1].
  • Columns: Fixed-bed adsorption column(s).
  • Pumps: Peristaltic or HPLC pumps for controlled flow.
  • Clarification: Centrifuge or cross-flow filter.

Procedure

  • Fermentation: Cultivate P. putida in a suitable medium with limonene as the primary carbon source.
  • Clarification: Continuously withdraw fermentation broth and separate cells via centrifugation or filtration. Return the cells to the bioreactor to maintain high cell density.
  • Adsorption: Pass the cell-free clarified broth through the fixed-bed adsorption column. The PA will bind to the resin.
  • Recirculation: Direct the depleted broth (with low PA concentration) back to the bioreactor.
  • Regeneration & Elution: Once the resin is saturated, take the column offline. Elute the bound PA using a strong base (e.g., NaOH solution) or an acidic alcohol solution [1].
  • Downstream Processing: Acidify the eluate to precipitate the high-purity perillic acid.

Troubleshooting Tips

  • Low Adsorption Capacity: Ensure the resin is in the correct ionic form before use. Check for fouling from media components; pre-treatment of the broth might be necessary.
  • Resin Degradation: Avoid exposing the resin to strong oxidants or extreme physical shear.
  • Cell Clogging: Ensure efficient cell separation in the clarification step to prevent column clogging.
Protocol 2: Extractive ISPR with Solvents

This protocol outlines a general approach for solvent-based ISPR, which can be adapted for PA [3].

Materials and Equipment

  • Bioreactor: Equipped with an impeller for efficient mixing.
  • Solvent: A biocompatible, water-immiscible solvent with high partition coefficient for PA (e.g., Trialkylphosphine oxide - TRPO, oleyl alcohol, dioctyl phthalate) [3] [4].
  • Phase Separator: Settling tank or continuous centrifugal separator.

Procedure

  • Solvent Selection: Screen solvents for high PA affinity and low toxicity to the production microorganism.
  • Fermentation with Extraction: Add the selected sterile solvent directly to the bioreactor or to an external loop.
  • Mixing: Agitate the mixture to create an emulsion, allowing PA to transfer from the aqueous (broth) phase to the organic (solvent) phase.
  • Phase Separation: Allow the mixture to separate in a settling tank or use a centrifugal separator.
  • Recirculation: Return the stripped aqueous phase (broth) to the bioreactor.
  • Back-Extraction: The PA-rich solvent (loaded phase) is then treated in a separate step to recover the PA, for instance, by a shift in pH (back-extraction into an alkaline aqueous solution).

Troubleshooting Tips

  • Solvent Toxicity: Test solvent biocompatibility in shake flasks before bioreactor use. Solvent can coat cells and inhibit oxygen transfer.
  • Emulsion Formation: Excessive or stable emulsions can prevent clean phase separation. Adjust mixing intensity or consider using de-emulsifiers.
  • Low Extraction Efficiency: The solvent-to-broth ratio might be too low. Re-evaluate the solvent choice based on the partition coefficient.

Performance Comparison of Different Strategies

The table below quantifies the effectiveness of different strategies for enhancing perillic acid production.

Strategy Organism Key Feature Reported Titer Reference
Adsorptive ISPR P. putida DSM 12264 Integrated process with Amberlite resin 187 mM (after 7 days) [1]
Metabolic Engineering Candida tropicalis De novo synthesis from glucose 106.69 mg/L (in a 5-L fermenter) [5]
Whole-Cell Biocatalyst Engineered E. coli Conversion of limonene to perillyl alcohol 1.23 g/L (in a 5-L fermenter) [4]

Key Takeaways and Future Perspectives

  • ISPR is Highly Effective: Adsorptive ISPR has proven highly successful in overcoming product inhibition for perillic acid, significantly boosting final titers in P. putida systems [1].
  • Metabolic Engineering is Emerging: De novo production in engineered yeasts like C. tropicalis is a promising and sustainable alternative that avoids substrate toxicity issues associated with limonene [5].
  • Consider an Integrated Approach: The highest yields will likely come from combining advanced strain engineering with optimized ISPR bioprocess engineering [2].

References

Microbial Production of Perillic Acid and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes recent advances in the microbial production of perillic acid and its precursor, perillyl alcohol.

Product Host Microorganism Engineering Strategy / Key Feature Substrate Final Titer Scale Citation
Perillic Acid Candida tropicalis De novo synthesis via heterologous CYP7176 (P450) & CPR; cytoplasmic boosting of precursor L-limonene. Glucose 106.69 mg/L 5-L Fermenter [1]
(R)-(+)-Perillyl Alcohol Escherichia coli Whole-cell biocatalyst with CymAa/CymAb; co-expression of AlkL & FDH for NADH regeneration. (R)-(+)-Limonene 1.23 g/L 5-L Fermenter [2]
(R)-(+)-Perillyl Alcohol Escherichia coli De novo production via heterologous mevalonate pathway & CymAa/CymAb. Glucose 87 mg/L 5-L Bioreactor [3]

Troubleshooting Guide & FAQs

Here are some common experimental issues and solutions based on the latest metabolic engineering strategies.

Problem 1: Low Yield of L-Limonene Precursor
  • Q: The flux toward the L-limonene precursor is low, limiting the final perillic acid titer. What can be done?
  • Possible Causes & Solutions:
    • Suboptimal Gene Localization: Compartmentalized expression of the truncated limonene synthase gene (tLS_Ms) in organelles like mitochondria or peroxisomes can inhibit production. Solution: Opt for cytoplasmic expression of tLS_Ms, which has been shown to increase L-limonene titer by 2.78-fold compared to compartmentalized expression [1].
    • Weak Precursor Supply: The native supply of geranyl pyrophosphate (GPP), the direct precursor for limonene, may be insufficient. Solution: Overexpress key genes in the mevalonate pathway cytoplasmically. This can lead to a 31.7-fold increase in L-limonene production. A particularly effective strategy is the cytoplasmic overexpression of a mutant ERG20 (ERG20WW), which can boost titers by 11.33-fold [1].
Problem 2: Host Toxicity from Substrates/Products
  • Q: The host microorganism's growth is inhibited by the toxicity of limonene or its derivatives.
  • Possible Causes & Solutions:
    • Hydrophobic Substrate Toxicity: High concentrations of limonene, which is hydrophobic, can disrupt cell membranes. Solution: Use a two-phase fermentation system with an organic overlay like n-dodecane or diisononyl phthalate (DINP) to continuously extract the toxic compound from the aqueous culture medium. This has been shown to improve limonene production [3].
    • Engineered Transport: Co-expression of the AlkL protein can improve the uptake of hydrophobic substrates like limonene, allowing for lower, less-toxic concentrations in the medium. Note that very high levels of AlkL may destabilize the cell; finding an optimal, low expression level is key for biocatalyst stability [2].
Problem 3: Inefficient Biocatalysis and Cofactor Limitation
  • Q: The oxidation of limonene to perillic acid is inefficient.
  • Possible Causes & Solutions:
    • Inefficient Oxidation System: Relying on native host enzymes may not be specific or efficient enough. Solution: Employ a heterologous cytochrome P450 system. A highly effective combination is CYP7176 from Salvia miltiorrhiza with a NADPH cytochrome P450 reductase (CPR) from Arabidopsis thaliana [1].
    • Cofactor Regeneration: The P450 system consumes NADPH, which can become limiting. Solution: Implement a cofactor regeneration system. For example, expressing a formate dehydrogenase (FDH) gene can regenerate NADH, which significantly boosted the production of perillyl alcohol (a related compound) from 130 mg/L to 230 mg/L in a whole-cell biocatalyst system [2].

Detailed Experimental Protocol: De Novo Perillic Acid in C. tropicalis

This protocol summarizes the key methodology from the 2024 study that achieved de novo perillic acid synthesis [1].

1. Strain Engineering

  • Base Strain: Candida tropicalis CU-208 (a uracil auxotroph).
  • Step 1 - Precursor Engineering:
    • Express a truncated Mentha spicata L-limonene synthase gene (tLS_Ms) in the cytoplasm.
    • Overexpress seven precursor synthesis genes (from the mevalonate pathway) in the cytoplasm.
    • Introduce a mutant version of the endogenous gene ERG20 ( ERG20WW).
  • Step 2 - Oxidation Module:
    • Co-integrate a cytochrome P450 enzyme gene (CYP7176) from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene (CPR) from Arabidopsis thaliana.

2. Culture Conditions

  • Seed Culture: Grow a single colony in 10 mL YPD medium at 30°C, 200 rpm for ~24 hours until OD600 reaches 8.0 [1].
  • Fermentation:
    • Scale: 5-L fermenter with 2.25 L working volume.
    • Inoculum: 10% (v/v) seed culture.
    • Medium: Fermentation medium containing glucose, yeast extract, tryptone, and MgSO₄·7H₂O.
    • Conditions: Temperature 30°C; airflow 2 vvm.
    • Process Control: Stirring speed 600 rpm (0-36 h) then 800 rpm (36-156 h); pH maintained at 5.5 with NH₃·H₂O; glucose concentration kept at ~5 g/L.

Pathway and Workflow Visualization

The following diagrams, created with Graphviz, illustrate the core metabolic pathway and engineering strategy.

De Novo Perillic Acid Synthesis Pathway in Engineered C. tropicalis

G Glucose Glucose GPP GPP Glucose->GPP Native & Enhanced MVA Pathway LLimonene LLimonene GPP->LLimonene tLS_Ms PerillicAcid PerillicAcid LLimonene->PerillicAcid P450 System CytoplasmicGenes Cytoplasmic Expression of Precursor Genes & tLS_Ms CytoplasmicGenes->GPP CytoplasmicGenes->LLimonene ERG20WW Expression of Mutant ERG20WW ERG20WW->LLimonene P450System P450 Oxidation System (CYP7176 & CPR) P450System->PerillicAcid

This diagram shows the de novo biosynthesis pathway for perillic acid from glucose in an engineered C. tropicalis strain. Key metabolic engineering interventions are highlighted in blue, which enhance the flux through the pathway. The MVA pathway converts glucose to the universal terpenoid precursor GPP. The heterologous enzyme tLS_Ms then cyclizes GPP to L-limonene. Finally, a heterologous P450 system (CYP7176/CPR) oxidizes L-limonene to perillic acid [1].

Experimental Workflow for Strain Development

G Start Base Strain C. tropicalis CU-208 Step1 Step 1: Boost L-Limonene (Cytoplasmic tLS_Ms, Precursor Genes, ERG20WW) Start->Step1 Step2 Step 2: Integrate Oxidation Module (CYP7176 + CPR) Step1->Step2 Step3 Step 3: Fed-Batch Fermentation (5-L Fermenter, Controlled pH/Glucose) Step2->Step3 End Final Product: Perillic Acid (106.69 mg/L) Step3->End

This workflow outlines the key steps for constructing a high-yielding C. tropicalis strain for perillic acid production. The process begins with a base strain, followed by systematic engineering to first enhance the precursor supply, then install the specific oxidation capability, and finally scale up production in a controlled bioreactor environment [1].

References

optimization of fermentation conditions for perillic acid titer

Author: Smolecule Technical Support Team. Date: February 2026

Fermentation Protocol for Perillic Acid Production

The table below summarizes the key fermentation conditions and results from a 2024 study on the de novo synthesis of perillic acid in an engineered strain of Candida tropicalis [1] [2].

Parameter Specification
Production Host Engineered Candida tropicalis (Strain: GJR-EW-tLS-04C) [1] [2]
Key Genetic Modifications Cytoplasmic expression of a truncated limonene synthase (tLS_Ms); overexpression of mutant gene ERG20WW; heterologous expression of CYP7176 (cytochrome P450) and CPR (NADPH cytochrome P450 reductase) genes [1] [2]
Bioreactor Scale 5-L fermenter [1] [2]
Final Product Titer 106.69 mg/L of Perillic Acid [1] [2]
Culture Temperature 30°C [1] [2]
pH Control Maintained at 5.5 using NH₃∙H₂O [1] [2]
Aeration 2 vvm (volume of air per volume of liquid per minute) [1] [2]
Agitation Speed 600 rpm (0–36 h), then 800 rpm (36–156 h) [1] [2]
Carbon Source & Feeding Glucose concentration maintained at ~5 g/L [1] [2]
Fermentation Duration 156 hours (6.5 days) [1] [2]

Experimental Workflow Diagram

The following diagram outlines the overall metabolic engineering and fermentation workflow based on the study.

Start Start: C. tropicalis Host Strain Step1 Step 1: Cytoplasmic Expression of Truncated Limonene Synthase (tLS_Ms) Start->Step1 Step2 Step 2: Overexpression of Precursor Synthesis Genes Step1->Step2 Step3 Step 3: Cytoplasmic Expression of Mutant ERG20WW Step2->Step3 Step4 Step 4: Heterologous Expression of P450 (CYP7176) and Reductase (CPR) Step3->Step4 Step5 Step 5: Controlled Fermentation in 5-L Bioreactor Step4->Step5 Result Result: Perillic Acid Production (106.69 mg/L) Step5->Result

General Fermentation Troubleshooting Guide

Since detailed troubleshooting information specific to perillic acid fermentation is unavailable, the table below outlines common bioreactor issues and general solutions based on standard fermentation practice [3].

Problem Possible Causes Suggested Solutions
Contamination Improper sterilization; poor aseptic technique [3] Strictly adhere to sterilization protocols; maintain a clean environment; monitor for unusual growth/color [3].
Temperature Fluctuations Faulty heating/cooling systems; inadequate insulation [3] Regularly calibrate and maintain systems; ensure proper fermenter insulation [3].
pH Imbalance Insufficient buffering; accumulation of acidic/basic byproducts [3] Use media with sufficient buffering capacity; monitor pH continuously; add buffering agents as needed [3].
Oxygenation Issues Inadequate aeration/agitation; mechanical failure [3] Optimize aeration and agitation rates; monitor dissolved oxygen; maintain equipment [3].
Foaming and Overflow High cell density; excessive agitation; surface-active compounds [3] Adjust agitation; use antifoaming agents; consider fermenter design with adequate headspace [3].

References

enhancing limonene precursor supply for perillic acid production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Limonene Supply

FAQ 1: What are the main challenges in microbial limonene production? Producing limonene in microbial hosts like E. coli presents several interconnected challenges:

  • Low Metabolic Flux: The native central metabolism of microbes like E. coli does not naturally divert carbon towards the DXP or MVA pathways, which supply the limonene precursors IPP and DMAPP. This results in a fundamental shortage of starting material [1] [2].
  • Enzyme Inefficiency: The enzymes in the heterologous MVA pathway, particularly limonene synthase which performs the final step, can be inefficient, creating a bottleneck even when precursors are available [2].
  • Limonene Cytotoxicity: Limonene is toxic to microbial cells, which disrupts cell membranes and inhibits growth, thereby limiting the achievable titers in a fermentation process [1] [2].
  • Precursor Competition: Carbon flux can be diverted away from limonene biosynthesis by competing pathways, such as those producing organic acids (lactate, acetate) or alcohols [2].

FAQ 2: How can I re-engineer E. coli to increase carbon flux toward limonene? A systems biology approach using dynamic modeling and targeted gene manipulations can significantly enhance yield. The table below summarizes key genetic modifications validated to improve limonene production in an engineered E. coli strain (EcoCTs03) expressing the MVA pathway [2].

Target Enzyme Gene Modulation Effect on Limonene Yield Rationale
Aldehyde/Alcohol Dehydrogenase (ALDH/ADH) Knockout 8 to 11-fold increase Reduces carbon loss to ethanol and acetate synthesis, redirecting flux toward acetyl-CoA.
Lactate Dehydrogenase (LDH) Knockout 8 to 11-fold increase Reduces carbon loss to lactate synthesis, making more phosphoenolpyruvate available for the DXP pathway.
Hexokinase (HK) Overexpression 8 to 11-fold increase Increases the initial rate of glucose uptake and phosphorylation, boosting the entire glycolytic flux.

FAQ 3: How can I overcome product inhibition during the bioconversion of limonene to perillic acid? The product of the reaction, perillic acid, can inhibit the biocatalyst. Using in situ product removal (ISPR) is an effective strategy.

  • Technique: Anion exchange resins can be directly added to the bioreactor or placed in an external loop to selectively adsorb perillic acid from the aqueous phase [3] [4].
  • Benefit: This technique maintains low perillic acid concentrations in the broth, relieving feedback inhibition on the cells. One study using Pseudomonas putida DSM 12264 and an anion exchanger achieved a final perillic acid concentration of 37 g/L, a significant improvement over batch processes without ISPR [4].

FAQ 4: Which host systems are effective for converting limonene to perillic acid? Different microorganisms have been successfully employed, each with advantages.

Host System Strain Example Key Feature / Advantage
Bacteria Pseudomonas putida GS1 Wild-type strain; achieved a productivity of 34 g L⁻¹ day⁻¹ in a continuous biofilm reactor with glycerol feeding [3].
Bacteria Pseudomonas putida DSM 12264 Naturally solvent-tolerant; its biotransformation pathway is well-characterized for perillic acid production [4].
Yeast Yarrowia lipolytica ATCC 18942 Produced perillic acid as the sole oxidized product (855 mg/L with stepwise limonene addition), simplifying downstream purification [5].

Detailed Experimental Protocols

Protocol 1: Systems Biology Approach for Enhancing Limonene Yield in E. coli

This protocol is based on a 2024 study that used dynamic modeling to guide strain re-engineering [2].

  • Base Strain and Cultivation: Use an engineered E. coli strain (e.g., K-12 MG1655) expressing the heterologous mevalonate (MVA) pathway and a limonene synthase gene. Cultivate in shake flasks with appropriate antibiotics and inducers (e.g., IPTG). Overlay with an organic solvent like dodecane to capture volatile limonene.
  • Time-Series Metabolomics: Sacrifice culture replicates at various time points post-induction (e.g., 0, 3, 6, 8 hours).
    • Intracellular Metabolites: Use fast filtration, liquid nitrogen quenching, and LC-TOF analysis.
    • Extracellular Metabolites: Analyze culture supernatant via HPLC for compounds like glucose, acetate, and lactate.
    • Limonene Quantification: Analyze the dodecane overlay using GC-MS.
  • Dynamic Model Calibration: Build a kinetic model (e.g., using COPASI software) incorporating glycolytic, TCA, DXP, and MVA pathways. Use the collected time-series data to fit and calibrate the model parameters.
  • In Silico Knockout Screening: Run simulations to perform virtual single knockouts of all enzymes in the model. Identify targets whose suppression is predicted to increase limonene yield (e.g., ALDH/ADH, LDH).
  • Strain Validation: Genetically engineer the suggested knockout and overexpression targets (e.g., HK) into the base strain. Measure the final limonene yield to validate the model predictions.

The workflow for this systems biology approach is summarized in the following diagram:

Start Start with engineered E. coli base strain A Collect time-series metabolomics data Start->A B Develop and calibrate dynamic metabolic model A->B C Perform in silico knockout screening B->C D Identify key targets: ALDH/ADH, LDH, HK C->D E Re-engineer strain and validate improved yield D->E

Protocol 2: Whole-Cell Biocatalysis for Perillyl Alcohol/Perillic Acid Production

This protocol outlines the general steps for converting limonene using engineered whole cells [6].

  • Strain Construction: Co-express key enzymes in a suitable host like E. coli. For perillyl alcohol production, this typically involves a cytochrome P450 monooxygenase system (e.g., CymAa and CymAb) and a gene to improve substrate uptake (e.g., alkL).
  • Cultivation and Induction: Grow the recombinant strain in a rich medium (e.g., Terrific Broth or LB with glucose) at 37°C. At the mid-exponential phase, reduce the temperature (e.g., to 16°C) and induce enzyme expression with IPTG.
  • Whole-Cell Biocatalysis:
    • Harvest Cells: Centrifuge cultures, wash, and resuspend in a suitable buffer (e.g., 50 mM PBS, pH 7.4).
    • Reaction Setup: Use the resuspended cells as biocatalysts in a reaction mixture containing limonene. A two-liquid-phase system with a biocompatible organic solvent like dioctyl phthalate (DINP) can be used to mitigate substrate and product toxicity.
    • Optimization: Key parameters to optimize include pH (6.5-7.5), temperature (25-30°C), cell density (OD600), and substrate concentration.
  • Cofactor Regeneration: To enhance efficiency, consider co-expressing a formate dehydrogenase (FDH) to regenerate the required NADH cofactor internally.
  • Product Analysis: Extract and analyze products from the organic phase or aqueous medium using GC-MS or HPLC.

The core pathway for this bioconversion is shown below:

Limonene Limonene PerillylAlcohol PerillylAlcohol Limonene->PerillylAlcohol CymAa/CymAb (P450 Monooxygenase) PerillicAcid PerillicAcid PerillylAlcohol->PerillicAcid Dehydrogenase

References

reducing cytotoxic IC50 values of perillic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Optimizing Perillic Acid Derivatives for Lower IC50

Here are answers to common questions researchers have when designing and testing perillic acid derivatives.

Q1: What structural features of the perillic scaffold are most critical for cytotoxicity? Research on structurally similar p-menthane derivatives indicates that specific functional groups and stereochemistry significantly influence cytotoxic activity [1].

  • Key Functional Groups: The replacement of carbon-carbon double bonds with epoxide groups, particularly in conjunction with an aldehyde group, has been shown to increase cytotoxicity. For example, (-)-perillaldehyde 8,9-epoxide demonstrated higher growth inhibition (GI%) against several human tumor cell lines than its non-epoxidized counterpart [1].
  • Role of Stereochemistry: The spatial orientation of atoms in the molecule plays an important role. Different enantiomers of the same compound can show vastly different levels of cytotoxic activity [1].
  • Oxidation State: Perillic acid represents the highest oxidation state of the exocyclic methyl group of limonene. While its bioactivity is less explored than intermediates like perillyl alcohol (POH) or perillaldehyde, it is a major metabolite of these compounds in mammals and is believed to contribute to their mechanism of action [2] [3].

Q2: What are the primary anticancer mechanisms of perillyl alcohol, and how can they inform research on perillic acid? While your focus is on perillic acid, understanding the well-researched mechanisms of its precursor, perillyl alcohol (POH), provides critical insights for your experimental design. A 2024 scoping review of in vitro studies summarized that POH exerts its anticancer effects by modulating several key pathways [4]. Investigating whether PA derivatives influence these same pathways is a logical starting point.

The diagram below illustrates the core mechanisms of POH, which are valuable targets for PA derivative research.

G cluster_1 Inhibition of Proliferation & Survival cluster_2 Induction of Cell Death POH Perillyl Alcohol (POH) Cycle ↓ Cell Cycle Progression (Modulates cyclins, CDKs, p21) POH->Cycle Ras Inhibits RAS Protein Isoprenylation POH->Ras AKT Attenuates AKT Phosphorylation POH->AKT ERK Reduces ERK Phosphorylation POH->ERK Caspase ↑ Caspase Activity POH->Caspase FAS ↑ FAS Receptor / FASL POH->FAS PARP ↓ PARP-1 Activity POH->PARP Other Decreases Na+/K+-ATPase Activity POH->Other

Q3: What is a standard protocol for initial cytotoxicity screening of new derivatives? The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity. The protocol below is summarized from a study evaluating p-menthane derivatives [1].

Step Parameter Typical Experimental Details
1. Cell Culture Cell Lines Use a panel of human tumor cell lines (e.g., HCT-116 (colon), OVCAR-8 (ovarian), SF-295 (brain)) [1].
2. Compound Exposure Incubation Expose cells to a range of concentrations of the PA derivative for a set period, typically 72 hours [1].
3. Viability Assessment MTT Assay Add MTT reagent; viable cells reduce it to purple formazan crystals. Dissolve crystals and measure absorbance [1].
4. Data Analysis IC50/GI% Calculate Growth Inhibition (GI%) or the half-maximal inhibitory concentration (IC50). The American National Cancer Institute criteria can be used for classification [1].

The workflow for this screening process is as follows:

G A Culture Human Tumor Cell Lines B Plate Cells & Allow to Adhere A->B C Expose to PA Derivatives (72 hours, dose range) B->C D Add MTT Reagent & Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate GI% and IC50 Values F->G

Troubleshooting Common Experimental Challenges

Here are some specific issues you might encounter and potential solutions based on general research principles and the available data.

Challenge Potential Cause Suggested Solution
Consistently high IC50 (low potency) Inherently low activity of the core structure or specific derivative. Focus on synthesizing analogues with epoxide groups or explore the aldehyde intermediate, as these have shown higher activity in related compounds [1].
Poor cellular uptake or rapid efflux. Investigate modifying the lipophilicity of the derivative or using formulation approaches (e.g., nano-encapsulation) to improve bioavailability.
High cytotoxicity in normal cell lines Lack of selectivity for cancer cells. This is a core challenge. Explore targeted delivery systems like antibody-drug conjugates (ADCs), which are used to direct potent cytotoxins specifically to cancer cells [5] [6].
Difficulty in synthesizing pure derivatives Complex chemical pathways and low yields. Consider biotransformation as an alternative. Some bacteria and yeasts can produce perillic acid from limonene or other monoterpenes with high purity through environmentally friendly processes [2] [3].
Unclear Mechanism of Action Derivative's cellular targets are unknown. Conduct pathway analysis based on known POH mechanisms (see diagram above). Use Western blotting to check protein phosphorylation (AKT, ERK) and levels of apoptosis markers (caspases, PARP cleavage) [4].

Research Gaps and Future Directions

The search results indicate that perillic acid itself is less explored than perillyl alcohol or perillaldehyde [2] [3]. This presents a significant opportunity for your research. Key areas to pioneer include:

  • Systematic SAR Studies: Conduct a comprehensive analysis of how different functional groups (esters, amides, other epoxides) attached to the perillic acid scaffold affect potency and selectivity.
  • Combination Therapy: Test PA derivatives in combination with standard chemotherapeutic agents to identify synergistic effects that could lower effective doses.
  • Advanced Delivery Systems: Prioritize research into targeted delivery platforms, such as Antibody-Drug Conjugates (ADCs) [5] [6], which could enhance tumor specificity and reduce off-target toxicity.

References

preventing isomerization during perillic acid derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Isomerization & Selective Oxidation

This guide addresses the most common synthesis challenges, focusing on the exocyclic methyl group (C-7) of limonene.

Problem Root Cause Solution Principle
Low Selectivity & Complex Mixtures Non-selective chemical oxidation at five competing allylic positions in limonene [1]. Use biocatalysis (whole-cell or enzyme systems) or engineered catalysts for regioselectivity [1] [2]. Enzymatic and biological systems offer precise region- and stereo-control over harsh chemicals.
Isomerization of Reactive Intermediates Instability of intermediates like perillaldehyde or perillyl alcohol under acidic/basic conditions [1]. Avoid strong acids/bases. Use mild reaction media (aqueous buffer, neutral pH) and in-situ product removal [2] [3]. Mild conditions prevent the rearrangement of the delicate p-mentha-1,8-dien-7-yl skeleton.
Low Product Yield in Biocatalysis Substrate (limonene) toxicity to microbial cells, poor substrate uptake, or insufficient cofactor regeneration [4] [5]. Use two-liquid phase systems with solvents like dioctyl phthalate [5] or in-situ adsorption [6]. Engineer AlkL for improved uptake [5]. Protects cells, delivers substrate gradually, and continuously removes inhibitory products.

Frequently Asked Questions (FAQs)

  • Q: Why is chemical synthesis of perillic acid particularly challenging?

    • A: The core challenge is selectivity. Limonene has multiple reactive sites (five allylic positions), and traditional chemical oxidants (e.g., chromium-based) struggle to target only the exocyclic C-7 methyl group without also reacting with the ring structure or the internal double bond, leading to complex, hard-to-separate mixtures [1].
  • Q: What are the main advantages of biocatalytic methods over chemical synthesis for perillic acid?

    • A: Biocatalysis offers three key advantages: 1) High Regioselectivity: Enzymes and engineered microbes can be tailored to oxidize specifically the C-7 methyl group, drastically reducing by-products [4] [2]. 2) Mild Reaction Conditions: Reactions occur in water at neutral pH and room temperature, preserving the integrity of the molecule and preventing isomerization [2] [3]. 3) Environmental Sustainability: It is a greener process, aligning with green chemistry principles [2].
  • Q: My whole-cell biocatalyst shows low conversion. What process engineering strategies can help?

    • A: Low conversion is often due to product inhibition or substrate toxicity. Implement in-situ product recovery (ISPR). For instance, using an anion-exchange resin column in a bioreactor to continuously adsorb perillic acid from the cultivation broth has been shown to dramatically improve effective titers and productivity by relieving end-product inhibition [6].

Detailed Experimental Protocols

Here are detailed methodologies for two effective approaches.

Protocol 1: Whole-Cell Biocatalysis from (R)-(+)-Limonene

This protocol is adapted from an efficient system using engineered E. coli [5].

  • Objective: To synthesize (R)-(+)-perillyl alcohol (a key precursor to perillic acid) from (R)-(+)-limonene using a recombinant whole-cell biocatalyst.
  • Materials & Strain Construction:
    • Plasmids: Co-express p-cymene monooxygenase genes (cymAa hydroxylase and cymAb reductase) from Pseudomonas putida in a suitable vector (e.g., pRSFDuet-1).
    • Enhancement: Co-express alkL gene for improved limonene uptake and fdh (formate dehydrogenase) from Candida boidinii for NADH cofactor regeneration [5].
  • Biocatalyst Preparation:
    • Grow the engineered E. coli strain in LB medium at 37°C.
    • Induce protein expression with 0.2 mM IPTG when OD600 reaches 0.6-0.8. Shift temperature to 16°C and incubate for 20 hours.
    • Harvest cells by centrifugation, wash, and resuspend in 50 mM PBS (pH 7.4) to create the whole-cell catalyst [5].
  • Biotransformation Reaction:
    • Setup: In a 250 mL flask, mix 20 mL of reaction broth containing the whole-cell catalyst (OD600 = 30), 25 μL of (R)-(+)-limonene, and 8.0 mL of dioctyl phthalate (DINP) as a second organic phase.
    • Conditions: Incubate at 30°C with shaking at 200 rpm for 6-20 hours.
    • Scale-up: This system has been successfully scaled to a 5 L fermenter, achieving a titer of 1.23 g/L of (R)-(+)-perillyl alcohol [5]. The produced perillyl alcohol can subsequently be oxidized to perillic acid.
Protocol 2: Enzymatic Oxidation of Perillaldehyde to Perillic Acid

This protocol uses a purified enzyme for a direct, clean conversion [3].

  • Objective: To convert perillaldehyde to perillic acid using aldehyde dehydrogenase (ALDH).
  • Reaction Setup:
    • In a 2 mL Eppendorf tube, combine:
      • Perillaldehyde (1 mM)
      • NAD+ cofactor (1 mM)
      • Aldehyde dehydrogenase (e.g., ALD-S1 or ALD-S2)
      • 50 mM PBS buffer (pH 7.4) to a final volume of 1000 μL.
    • Vortex the mixture for 10 seconds.
    • Incubate in a thermoshaker at 25°C and 1000 rpm for 24 hours [3].
  • Analysis & Expected Outcome:
    • Monitor conversion by HPLC. Under optimized conditions, this system can achieve ~80% conversion of perillaldehyde with >99% selectivity for perillic acid [3].

The workflow below visualizes the decision-making process and technical strategies for a successful synthesis of perillic acid.

References

solving low yield in chemical synthesis of perillic acid

Author: Smolecule Technical Support Team. Date: February 2026

Why Is Your Chemical Synthesis Yield Low?

The core challenge in chemical synthesis is the lack of selectivity. The limonene molecule has multiple competing reactive sites, and traditional oxidants tend to attack the internal double bond or the ring, leading to complex mixtures rather than the desired selective oxidation at the exocyclic methyl group (C-7) [1]. This makes purification difficult and overall yields poor.

For a sustainable and efficient production of perillic acid, biotechnological methods are strongly recommended as they offer higher selectivity and better yields [1] [2].

High-Yield Alternative: Microbial Bioproduction

Engineered microorganisms can efficiently convert limonene or even simple sugars directly into perillic acid. The table below summarizes two advanced, high-yield bioprocesses.

Production Method Host Organism Key Feature Reported Titer Key Genes / Enzymes Involved
De Novo Synthesis [2] Candida tropicalis Engineered to produce perillic acid directly from glucose. 106.69 mg/L (in a 5-L fermenter) tLS_Ms (limonene synthase), CYP7176 (P450 enzyme), CPR (P450 reductase)
Whole-Cell Biocatalysis [3] Escherichia coli Converts limonene into perillic acid via perillyl alcohol. > 1 g/L (scale-dependent) cymAa & cymAb (p-cymene monooxygenase), alkL (membrane transport)

The experimental workflow for establishing a microbial cell factory for perillic acid, particularly using Candida tropicalis, involves several key stages of metabolic engineering and bioprocess optimization.

G Start Start: Strain Construction A Cytoplasmic expression of truncated limonene synthase (tLS_Ms) Start->A B Overexpress precursor genes (e.g., from MVA pathway) A->B C Overexpress mutant gene ERG20WW B->C D Express heterologous P450 system (CYP7176 + CPR) C->D E Scale-up in 5-L Fermenter with controlled feeding D->E End End: Perillic Acid Production E->End

Experimental Protocol: De Novo Synthesis in Candida tropicalis [2]

This protocol allows for production from simple sugars, bypassing the need for purified limonene.

  • Strain Engineering: The base strain is C. tropicalis CU-208.
    • Boost Limonene Precursor: Cytopically overexpress a truncated limonene synthase gene (tLS_Ms) from Mentha spicata, along with seven endogenous precursor synthesis genes to enhance flux.
    • Enhance Limonene Yield: Overexpress a mutant gene, ERG20WW, to significantly increase the final limonene titer.
    • Introduce Oxidation Machinery: Heterologously express the cytochrome P450 enzyme gene CYP7176 from Salvia miltiorrhiza and a NADPH cytochrome P450 reductase gene CPR from Arabidopsis thaliana to oxidize limonene to perillic acid.
  • Fermentation Conditions:
    • Medium: Use a fermentation medium containing glucose, yeast extract, and tryptone.
    • Scale: Perform the production in a 5-L fermenter.
    • Control: Maintain a temperature of 30°C, pH at 5.5 (controlled with NH₃∙H₂O), and keep glucose concentration at ~5 g/L. The stirring speed should be 600 rpm for the first 36 hours and then increased to 800 rpm until the end of the fermentation (156 hours).

Frequently Asked Questions (FAQs)

Q1: Are there any chemical synthesis methods that are more economical? Yes, the most economical chemical process described in the literature does not start from limonene but uses (-)-β-pinene epoxide as the starting material, which ends up with (-)-perillic acid [1].

Q2: How can I further improve the titer in a bioreactor? Implement In Situ Product Recovery (ISPR). This technique continuously removes the product from the fermentation broth, reducing end-product inhibition and potentially increasing the effective titer. Adsorptive ISPR using anion-exchange resins has been successfully demonstrated for carboxylic acids like perillic acid [4].

Q3: My yields are low in a whole-cell system. What could be wrong? Consider the following:

  • Substrate Toxicity/Low Solubility: Limonene can be toxic to cells and has low water solubility. Use a two-phase system with an organic phase like dioctyl phthalate (DINP) or n-dodecane to continuously supply the substrate at non-toxic levels [2] [3].
  • Cofactor Regeneration: The P450 enzyme requires NADPH. To improve efficiency, engineer a cofactor regeneration system, for example by co-expressing a formate dehydrogenase (FDH) gene [3].

Q4: Besides anticancer activity, what other bioactivities does perillic acid have? Perillic acid has documented antimicrobial properties, showing activity against Gram-positive bacteria, yeasts, and fungi. It is also the subject of patents for use in preservative and cosmetic compositions [5]. Altered levels of perillic acid have also been investigated as a potential biomarker in conditions like schizophrenia [6].

References

optimization of anion exchange resin for perillic acid recovery

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Anion Exchange Resins

Here are common challenges and solutions when using anion exchange resins for organic acid recovery, synthesized from research on similar processes.

Problem Area Specific Issue & Symptoms Probable Cause Recommended Solution
Low Recovery Yield Low acid concentration in final eluate; poor overall recovery. Competition with inorganic anions (SO₄²⁻, Cl⁻, HCO₃⁻) or NOM for exchange sites [1]. Pretreat feed solution to remove competing ions (e.g., demineralization) [2] [3].
Acid does not fully elute from the resin. Weak acid elution; potential formation of stable complexes with resin functional groups. Optimize elution protocol: use a stronger acid (e.g., H₂SO₄), increase concentration, or use a multi-step gradient elution [2] [4].
Poor Product Purity Recovered acid is contaminated with other anions/organics. Co-adsorption of other charged species; insufficient resin selectivity. Implement a selective elution strategy with a step gradient to separate the target acid from other compounds [2] [5].
Reduced Resin Capacity Shortened run times; frequent need for regeneration. Organic Fouling: NOM (e.g., humic/fulvic acids) irreversibly adsorbs, blocking sites [3]. Implement robust pretreatment (e.g., activated carbon filtration) to remove NOM [3].
Incomplete regeneration leaving sites occupied. Ensure optimal regenerant (e.g., NaCl) concentration, flow rate, and volume [6] [7].
Process Inefficiency Broad or early analyte breakthrough in a column. Overloaded column; flow rate too high. Optimize Empty Bed Contact Time (EBCT); consider a lead-lag column configuration for better efficiency [1].

Frequently Asked Questions (FAQs)

Q1: What are the key factors to optimize in an anion exchange process for perillic acid? The critical factors are pH, resin selection, and competing anions.

  • pH: This determines the charge of your target acid. Perillic acid (pKa ~4.35) should be fully deprotonated (anionic) for optimal adsorption, so the process pH should be above its pKa [8].
  • Resin Selection: The resin's functional group is crucial. Weak base resins can offer higher selectivity for organic acids, while strong base resins have a broader affinity. Novel resins with complex amine functionalities (heterocyclic, aromatic) show promise for enhanced selectivity for specific anions like perrhenate, a principle that may apply to perillic acid [4].
  • Competing Anions: Inorganic anions like sulfate and chloride bind strongly to anion exchange sites. Their presence in the fermentation broth can drastically reduce perillic acid uptake. A demineralization pre-treatment step is highly recommended [2] [1].

Q2: How can I design an effective elution strategy? A step-wise elution with a strong acid like sulfuric acid (H₂SO₄) is often effective. The general workflow for developing and optimizing the entire anion exchange process, from preparation to regeneration, can be visualized as follows:

G Start Start: Process Optimization SubStep1 Resin Preparation & Selection Start->SubStep1 Opt1 Choose resin type: Strong vs. Weak Base SubStep1->Opt1 SubStep2 Adsorption & Loading Opt2 Pre-treat feed solution? (e.g., Demineralization) SubStep2->Opt2 SubStep3 Wash & Elution Opt3 Optimize elution: Acid strength, gradient SubStep3->Opt3 SubStep4 Resin Regeneration Opt4 Validate regenerant: Concentration and volume SubStep4->Opt4 Opt1->SubStep2 Opt2->SubStep3 Opt3->SubStep4 Result Output: Recovered & Purified Acid Opt4->Result

Q3: My resin capacity has dropped significantly. What should I do? This is likely organic fouling, where natural organic matter (NOM) from your feedstock irreversibly adsorbs to the resin, blocking sites and converting them from strong-base to weak-base or non-active sites [3].

  • Prevention: The best strategy is pretreatment of the feed solution using activated carbon filtration or coagulation to remove NOM [3].
  • Curative Cleaning: If fouling occurs, a cleaning-in-place (CIP) protocol with alternating warm (40-50°C) NaOH (4%) and NaCl (10%) solutions can help remove the foulants [3].

Q4: Can I integrate the recovery process directly with the fermentation? Yes, this is called In Situ Product Recovery (ISPR). Adsorptive ISPR using an anion-exchange resin column integrated with a bioreactor has been successfully demonstrated for other diacids like β-ketoadipic acid. This technique continuously removes the acid from the fermentation broth, alleviating end-product inhibition and significantly improving the effective titer and production rate [9].

Experimental Protocol: Anion Exchange for Organic Acid Recovery

The following is a generalized, adaptable protocol based on the recovery of acetic acid and other organic compounds, which can serve as a template for developing your own perillic acid method [2] [5].

1. Resin Preparation:

  • Select a strong or weak base anion exchange resin in chloride (Cl⁻) or hydroxide (OH⁻) form.
  • Pre-treat the resin by rinsing with 3-5 bed volumes (BV) of deionized water.
  • Condition the resin with 2-3 BV of a dilute NaOH solution (e.g., 0.1 M) followed by 2-3 BV of deionized water to the desired ionic form.

2. Feed Solution Preparation:

  • Clarify the fermentation broth by centrifugation or filtration to remove cell debris.
  • Crucially, adjust the pH of the broth to a value at least 1-2 units above the pKa of perillic acid (e.g., to pH ~6-7) to ensure it is in its anionic form [8].
  • For complex broths, consider a demineralization pre-treatment with a mixed-bed ion exchange resin to remove interfering inorganic salts [2].

3. Batch Adsorption (for initial screening):

  • Place a known volume of pre-treated feed solution in a flask.
  • Add a weighed amount of pre-conditioned resin.
  • Agitate the mixture in a shaker at a constant temperature for a predetermined time (e.g., 2-24 hours) to reach equilibrium.
  • Sample the liquid and measure the acid concentration to calculate adsorption capacity.

4. Fixed-Bed Column Operation (for scale-up):

  • Pack the pre-conditioned resin into a glass column to create a defined bed volume (BV).
  • Pass the pre-treated feed solution through the column at a controlled linear flow rate or Empty Bed Contact Time (EBCT), which is a critical parameter for efficiency [1].
  • Collect the effluent and monitor for acid breakthrough.

5. Washing and Elution:

  • Once the resin is saturated (breakthrough detected), wash the column with 2-3 BV of deionized water to remove unbound compounds.
  • Elute the bound perillic acid using a step-gradient of a strong acid like H₂SO₄. For example:
    • Elution Step 1: 2-3 BV of 0.1 M H₂SO₄ to remove weakly bound contaminants.
    • Elution Step 2: 3-5 BV of 0.5 M H₂SO₄ to recover the target perillic acid [2].
  • Collect the eluate as fractions for analysis.

6. Resin Regeneration:

  • After elution, regenerate the resin by passing 3-5 BV of a 1 M NaOH solution to convert it back to the OH⁻ form.
  • Rinse thoroughly with deionized water until the effluent reaches a neutral pH. The resin is now ready for another cycle [6] [7].

References

process scale-up challenges for perillic acid bioproduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges encountered during perillic acid bioproduction scale-up.

FAQ 1: My process productivity drops significantly after a certain product concentration is reached. What is the cause and solution?

  • Problem: This is a classic sign of product inhibition, where perillic acid accumulates and begins to poison the microbial cells.
  • Solution: Implement an In Situ Product Recovery (ISPR) system. Using an anion-exchange resin in an external loop to continuously remove perillic acid from the bioreactor has been proven to overcome this. One study showed this technique dramatically increased the final product concentration from 64 mM to much higher levels while also protecting the cells [1]. This approach is also effective for other carboxylic acids like β-ketoadipic acid, improving both effective titer and product purity [2].

FAQ 2: The limonene substrate is toxic to my microbial host and evaporates easily. How can I manage this?

  • Problem: Limonene can disrupt cell membranes and its volatility leads to loss and inconsistent reaction conditions.
  • Solution:
    • Use Robust Microorganisms: Select organisms known for solvent tolerance, such as Pseudomonas putida or the yeast Yarrowia lipolytica [1] [3].
    • Fed-Batch Operation with Stepwise Addition: Add limonene in small, sequential doses instead of a single large batch to keep the aqueous concentration below toxic levels [3].
    • Aeration Strategy: Using top aeration in the bioreactor, instead of bottom sparging, can help reduce the volatilization of limonene [3].

FAQ 3: I am getting low overall yields of perillic acid. How can I improve this?

  • Problem: Low yields can stem from inefficient microbial strains or suboptimal growth conditions.
  • Solution:
    • Strain Engineering: Use systematic metabolic engineering to create superior production strains. For example, a 2024 study engineered Candida tropicalis for de novo synthesis (building the molecule from simple sugars) and achieved a titer of 106.69 mg/L in a 5-L fermenter [4].
    • Optimize Growth Medium: Use statistical experimental design to optimize the concentrations of carbon and nitrogen sources in your growth medium. This can significantly increase biomass, which in turn can boost the bioconversion capability [3].

Technical Data and Process Parameters

The table below summarizes key quantitative data from various studies for easy comparison and benchmarking.

Microorganism Process Scale & Type Key Challenge Addressed Reported Output / Performance Citation
Pseudomonas putida DSM 12264 Fed-batch bioreactor with anion-exchange ISPR Product inhibition Final product concentration >64 mM (without ISPR); dramatically increased with ISPR [1]
Yarrowia lipolytica ATCC 18942 2-L Bioreactor, top aeration Substrate volatility & toxicity 839.6 mg/L from pure limonene; 806.4 mg/L from orange oil [3]
Engineered Candida tropicalis 5-L Fermenter, de novo synthesis Low yield from sugars Perillic acid titer of 106.69 mg/L [4]
Engineered Pseudomonas putida Fed-batch with adsorptive ISPR Product inhibition (for β-ketoadipic acid) Effective titer improved from 65.8 g/L to 92.0 g/L [2]

Experimental Workflow for Process Development

The following diagram illustrates a robust, integrated workflow for developing and scaling a perillic acid bioproduction process, incorporating solutions to the key challenges.

PerillicAcidWorkflow Start Start: Process Development StrainSel Strain Selection & Engineering Start->StrainSel ProcessOpt Lab-Scale Process Optimization StrainSel->ProcessOpt Sub1 Use solvent-tolerant hosts (P. putida, Y. lipolytica) StrainSel->Sub1 ISPRInt Integrate ISPR Strategy ProcessOpt->ISPRInt Sub2 Fed-batch with stepwise substrate addition ProcessOpt->Sub2 Sub3 Optimize growth medium via statistical design ProcessOpt->Sub3 ScaleUp Pilot-Scale Up & Validation ISPRInt->ScaleUp Sub4 Anion-exchange resin in external column loop ISPRInt->Sub4 Sub5 Consider top aeration to limit volatilization ISPRInt->Sub5

Key Scale-Up Principles to Remember

When moving your process from the lab to a larger scale, keep these overarching principles in mind:

  • Design for Scale from the Beginning: Choose upstream and downstream unit operations that are scalable. A technique that works in a shake flask may not be feasible or economical in a large bioreactor [5].
  • Keep it Simple: Process intensification by reducing unnecessary steps improves robustness and yield during scale-up. Simplification makes the process more predictable and less prone to failure [5].
  • Manage Risk with Modeling: Use computer-based process models to simulate real-time operation at scale. This helps identify potential constraints related to equipment, utilities, or facility layout before committing to a costly production run [5].

References

comparative cytotoxicity of perillic acid derivatives vs 5-fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity Data

The table below summarizes key experimental data from studies that directly or indirectly compare the cytotoxic effects of perillic acid derivatives and 5-FU.

Compound / Agent Cancer Cell Line / Model Cytotoxicity (IC₅₀) Experimental Model Citation
(S)-Perillic Acid Derivative (Compound 5) Human Glioblastoma (U251) ( 3.10 \pm 0.12 \mu g/mL ) In vitro (Cell line) [1] [2]
Human Hepatocellular Carcinoma (HepG2) ( 1.49 \pm 0.43 \mu g/mL ) In vitro (Cell line) [1] [2]
Mouse Hepatoma (H22) Significant tumor growth inhibition In vivo (Mouse model) [1] [2]
5-Fluorouracil (5-FU) Various Colorectal Cancer Cell Lines (HCT-116, SW620, HT-29) Data used for sensitivity phenotyping In vitro (Cell line) [3]
Mouse Hepatoma (H22) Used as a positive control for comparison In vivo (Mouse model) [1] [2]

Detailed Experimental Protocols

Understanding the methodologies is crucial for evaluating the data.

  • For Perillic Acid Derivative (Compound 5) [1] [2]:

    • Synthesis: Compound 5 was synthesized by coupling (S)-perillic acid with an aromatic amine derivative (4,4′-diamino-2,2′-dimethylbibenzyl) using EDC·HCl and HOBt as coupling agents in DMF. The structure was confirmed using NMR spectroscopy.
    • In vitro Cytotoxicity (MTT Assay): HepG2 or U251 cells were cultured (likely in DMEM with fetal bovine serum) and plated in 96-well plates. Cells were treated with various concentrations of the test compound for a specified period (typically 48-72 hours). MTT reagent was added, and the formazan crystals formed by viable cells were dissolved. The absorbance was measured to determine the IC₅₀ value.
    • In vivo Antitumor Activity: Mice were inoculated with H22 hepatoma cells. The test compounds (4, 5, or 5-FU) were administered after tumor formation. Tumor volume, weight, and inhibition rates were measured. Organs and tissues were also examined for toxicological effects.
  • For 5-Fluorouracil (5-FU) [3] [4]:

    • In vitro Cytotoxicity & Gene Knockdown (RNAi Screening): Colorectal cancer cell lines (HCT-116, SW620, HT-29) were transfected with shRNA plasmids targeting specific 5-FU pathway genes (e.g., TYMS, DPYD). Cells were then treated with a range of 5-FU concentrations. Cell viability was assessed using dose-response curves, and the IC₅₀ was calculated. Changes in IC₅₀ following gene knockdown helped identify genes critical to 5-FU sensitivity.

Mechanisms of Action

The two classes of compounds exert their cytotoxic effects through distinct pathways.

G 5-FU 5-FU Active Metabolites Active Metabolites 5-FU->Active Metabolites Intracellular Activation FdUMP FdUMP Active Metabolites->FdUMP FUTP FUTP Active Metabolites->FUTP FdUTP FdUTP Active Metabolites->FdUTP Inhibits TYMS Inhibits TYMS FdUMP->Inhibits TYMS Forms ternary complex Misincorporated into RNA Misincorporated into RNA FUTP->Misincorporated into RNA Misincorporated into DNA Misincorporated into DNA FdUTP->Misincorporated into DNA Depletes dTMP/dTTP Depletes dTMP/dTTP Inhibits TYMS->Depletes dTMP/dTTP Impaired DNA Synthesis & Repair Impaired DNA Synthesis & Repair Depletes dTMP/dTTP->Impaired DNA Synthesis & Repair Disrupted RNA Processing & Function Disrupted RNA Processing & Function Misincorporated into RNA->Disrupted RNA Processing & Function DNA Damage DNA Damage Misincorporated into DNA->DNA Damage

G Perillic Acid Derivative Perillic Acid Derivative Inhibition of Prenylation Enzymes\n(GGTase I, FTase) Inhibition of Prenylation Enzymes (GGTase I, FTase) Perillic Acid Derivative->Inhibition of Prenylation Enzymes\n(GGTase I, FTase) e.g., Ras protein disruption Induction of Apoptosis Induction of Apoptosis Perillic Acid Derivative->Induction of Apoptosis e.g., ↑ Bax, ↑ Caspase-3 Cell Cycle Arrest Cell Cycle Arrest Perillic Acid Derivative->Cell Cycle Arrest G0/G1 phase Inhibition of NF-κB Pathway Inhibition of NF-κB Pathway Perillic Acid Derivative->Inhibition of NF-κB Pathway Multiple Signaling Disruption & Apoptosis Multiple Signaling Disruption & Apoptosis Inhibition of Prenylation Enzymes\n(GGTase I, FTase)->Multiple Signaling Disruption & Apoptosis Programmed Cell Death Programmed Cell Death Induction of Apoptosis->Programmed Cell Death Halts Proliferation Halts Proliferation Cell Cycle Arrest->Halts Proliferation Reduced Inflammation & Cell Survival Reduced Inflammation & Cell Survival Inhibition of NF-κB Pathway->Reduced Inflammation & Cell Survival

Research Implications and Future Directions

The comparative data suggests distinct profiles for each compound class:

  • Perillic Acid Derivatives show promise as novel anticancer agents with a multi-target mechanism, potentially leading to overcoming resistance associated with single-target drugs like 5-FU [1]. The reported lack of substantial toxicological effects in mouse models is a significant advantage worthy of further investigation [1] [2].
  • 5-FU remains a cornerstone of chemotherapy, but its utility is limited by toxicity and resistance [5] [4]. Current research focuses on modulating its complex metabolic pathway [3] [4] and using pharmacogenomics to personalize therapy and predict patient response [3].

Future research should include direct, side-by-side comparisons in a wider panel of cancer types, more comprehensive in vivo toxicological studies, and further exploration of the precise molecular targets of the most promising perillic acid derivatives.

References

S-perillic acid derivative IC50 values HepG2 U251 cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of S-Perillic Acid Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for two novel N-arylamide derivatives of (S)-perillic acid, demonstrating their potency against liver and brain cancer cell lines [1] [2].

Compound Description IC50 (HepG2) IC50 (U251)
Compound 4 Novel N-arylamide derivative of (S)-perillic acid Reported as active, specific value not provided Reported as active, specific value not provided
Compound 5 Novel N-arylamide derivative of (S)-perillic acid 1.49 ± 0.43 μg mL⁻¹ [1] 3.10 ± 0.12 μg mL⁻¹ [1]

Experimental Methodology

The experimental data was generated using standardized protocols to ensure reliability and comparability [1].

  • Cell Lines: Human hepatocellular carcinoma HepG2 and human glioblastoma U251 cells.
  • Cytotoxicity Assay: MTT assay was used. This colorimetric method measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as an indicator of cell viability and proliferation [1].
  • Procedure: Cells were treated with various concentrations of the test compounds. After a specified incubation period, the MTT reagent was added. The resulting formazan crystals were dissolved, and the absorbance was measured to determine the concentration that inhibits cell growth by 50% (IC50) [1].
  • Acceptance Standard: The IC50 values for Compound 5 fall within the acceptable standard recommended by the (U.S.) National Cancer Institute (NCI) for the selection of anticancer drug candidates, underscoring its potential [1].

Mechanism of Action & Research Context

Understanding how these compounds work provides deeper insight into their therapeutic potential.

  • Parent Compound's Activity: (S)-Perillic acid itself is a metabolite of the monoterpene (S)-limonene. Monoterpenes like perillyl alcohol and its derivatives are known to exhibit anti-cancer effects through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of protein prenylation (e.g., Ras proteins) [3] [4].
  • Derivatives for Enhanced Potency: The derivatives were specifically designed to improve the potency and drug-like properties of the parent (S)-perillic acid. Replacing structural elements with an aryl moiety was hypothesized to enhance tissue accumulation and cytotoxic effects [1].

The diagram below illustrates the core experimental workflow used to generate the cytotoxicity data for these compounds.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay Incubation MTT Assay Incubation Compound Treatment->MTT Assay Incubation Absorbance Measurement Absorbance Measurement MTT Assay Incubation->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation Cytotoxicity Profile Cytotoxicity Profile IC50 Calculation->Cytotoxicity Profile HepG2 & U251 Cells HepG2 & U251 Cells HepG2 & U251 Cells->Cell Culture

How to Further Your Research

To build upon this data, you may find the following steps helpful:

  • Compare with Standards: Benchmark these IC50 values against classic chemotherapeutic agents. For example, Temozolomide is a standard for glioblastoma [5] [6], and 5-Fluorouracil (5-FU) is often used for hepatocellular carcinoma [1] [7].
  • Investigate Specific Mechanisms: The search results did not detail the specific mechanism for these particular derivatives. Future research could explore whether they induce apoptosis, cause cell cycle arrest, or modulate specific pathways like EGFR [5] or oxidative stress [8].
  • Review Metabolites: Explore the activity of related metabolites, such as dehydroperillic acid, which has shown selective and pro-apoptotic effects in other cancer cell lines like A549 (lung adenocarcinoma) [7].

References

validation of perillic acid mechanism of action in prenylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Activity of Perillic Acid and Metabolites

Compound Target Enzymes Inhibitory Activity Proposed Mechanism Experimental Model
Perillic Acid (PA) Protein Farnesyltransferase (PFT), Protein Geranylgeranyl Transferase (PGGT) Weak inhibitor [1] Not specified in studies; overall activity may be due to downstream metabolites [1] [2] In vitro enzyme assays [1]
Perillic Acid Methyl Ester Protein Farnesyltransferase (PFT), Protein Geranylgeranyl Transferase (PGGT) Potent inhibitor [1] Competitive inhibition with respect to the substrate farnesyl pyrophosphate [1] In vitro enzyme assays [1]

Experimental Evidence and Protocols

The key evidence comes from a 1995 study that directly tested the ability of limonene-derived metabolites to inhibit prenylation enzymes in vitro [1].

  • Enzyme Source: The study used purified mammalian and yeast protein farnesyltransferase (PFT) and protein geranylgeranyl transferase (PGGT) [1].
  • Inhibition Assay: The experimental protocol involved incubating the enzymes with their respective substrates and cofactors in the presence of different monoterpenes, including perillic acid and perillic acid methyl ester. The inhibitory potency was determined by measuring the decrease in enzyme activity [1].
  • Data Analysis: For the potent inhibitor perillic acid methyl ester, further mechanistic analysis determined that it acts as a competitive inhibitor for the substrate farnesyl pyrophosphate, meaning it binds to the enzyme's active site, directly competing with the natural substrate [1].

This foundational research suggests that perillic acid itself may function as a prodrug, requiring metabolic conversion to more active compounds like perillic acid methyl ester to exert significant prenylation inhibition [1] [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic relationship and the core experimental workflow used to validate the prenylation inhibition mechanism, based on the cited studies.

PA Metabolism and Prenylation Inhibition cluster_metabolism Metabolic Pathway cluster_experiment In Vitro Experimental Workflow Limonene Limonene (Precursor) POH Perillyl Alcohol (POH) Limonene->POH Oxidation PAL Perillaldehyde (PAL) POH->PAL Oxidation PA Perillic Acid (PA) (Weak Inhibitor) PAL->PA Oxidation PAME Perillic Acid Methyl Ester (Potent Inhibitor) PA->PAME Methylation Assay In Vitro Enzyme Assay PAME->Assay  Incubated with Results Activity Results Assay->Results Measurement of   Enzyme Activity Enzyme Purified Enzyme (PFT/PGGT) Enzyme->Assay Substrate Substrates (FPP/Protein) Substrate->Assay Conclusion Mechanism Conclusion Results->Conclusion Interpretation


Interpretation Guide for Researchers

When evaluating perillic acid's mechanism of action:

  • Consider the Prodrug Hypothesis: The weak direct inhibition by perillic acid suggests its in vivo effects may depend on metabolic activation [1] [2]. Experimental outcomes could be influenced by the metabolic capacity of your model system.
  • Focus on the Active Metabolite: For developing more potent prenylation inhibitors, perillic acid methyl ester represents a promising lead compound [1].
  • Contextualize with Broader Evidence: Much of the reported bioactivity of perillic acid is linked to its interference with protein prenylation, which is an essential process for the function of several oncogenic proteins like Ras [2] [3].

References

×

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-perillic acid

Dates

Last modified: 08-19-2023

Explore Compound Types